1-(4-Butoxyphenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-butoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCXMDKQYFJWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Butoxyphenyl)pyrrolidin-2-one CAS number 2279124-48-8
CAS Number: 2279124-48-8 Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol [1][2][3]
Executive Summary
1-(4-Butoxyphenyl)pyrrolidin-2-one is a specialized N-aryl lactam intermediate belonging to the class of N-substituted-2-pyrrolidones .[3] Structurally characterized by a five-membered lactam ring attached to a 4-butoxyphenyl moiety, this compound represents a critical scaffold in medicinal chemistry and materials science.[3] It serves as a lipophilic analog of N-phenylpyrrolidinone, offering enhanced membrane permeability and solubility in organic matrices due to the 4-butoxy tail.[3]
This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of CAS 2279124-48-8.[3] It is designed for researchers utilizing this compound as a building block for "racetam-like" neurotherapeutics or as a high-boiling polar aprotic solvent in advanced polymer applications.[3]
Chemical Identity & Structural Analysis[3][4]
The compound features a pyrrolidin-2-one core (gamma-lactam) N-linked to a para-butoxyphenyl group.[3] The electron-donating butoxy group at the para position increases the electron density of the aromatic ring, influencing the nucleophilicity of the system and its stacking interactions in crystalline forms.[3]
Physicochemical Properties Table[4]
| Property | Value / Description | Note |
| IUPAC Name | 1-(4-Butoxyphenyl)pyrrolidin-2-one | |
| SMILES | CCCCOC1=CC=C(C=C1)N2CCCC2=O | |
| Molecular Weight | 233.31 Da | |
| LogP (Predicted) | 2.8 - 3.2 | Lipophilic due to butyl chain |
| Boiling Point | ~380–400 °C (Predicted) | High thermal stability |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | |
| H-Bond Donors | 0 | Aprotic |
Synthetic Methodologies
Synthesis of N-aryl pyrrolidinones requires overcoming the low nucleophilicity of the amide nitrogen or the poor electrophilicity of the aryl ring. Two primary routes are recommended based on scale and available instrumentation.
Route A: Thermal Cyclocondensation (Green Chemistry)
Best for: Multi-gram scale up, avoiding transition metals.[3]
This method utilizes the reaction between 4-butoxyaniline and gamma-butyrolactone (GBL) .[3] While GBL is a controlled substance in some jurisdictions, it remains the most atom-economical precursor.[3]
Mechanism: Nucleophilic attack of the aniline nitrogen on the lactone carbonyl, ring opening to the gamma-hydroxy amide, followed by thermal dehydration to close the lactam ring.[3]
Protocol:
-
Reagents: 4-Butoxyaniline (1.0 eq), Gamma-butyrolactone (1.2 eq).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or anhydrous ZnCl₂.[3]
-
Conditions: Heat neat or in high-boiling solvent (Toluene/Xylene) at 180–200°C in a pressure tube or autoclave.
-
Workup: Distill off excess GBL. Recrystallize crude solid from Ethanol/Hexane.[3]
Route B: Cu-Catalyzed C-N Coupling (Goldberg/Ullmann)
Best for: Late-stage functionalization, high purity requirements.[3]
This route couples 2-pyrrolidinone with 1-bromo-4-butoxybenzene using a copper catalyst.[3] This avoids the high temperatures of condensation and allows for milder conditions.[3]
Protocol:
-
Reagents: 2-Pyrrolidinone (1.2 eq), 1-Bromo-4-butoxybenzene (1.0 eq).
-
Catalyst System: CuI (10 mol%), Ligand (e.g., N,N'-dimethylethylenediamine or L-proline).[3]
-
Base: K₂CO₃ or K₃PO₄ (2.0 eq).
-
Solvent: 1,4-Dioxane or DMSO.
-
Conditions: Reflux (100–110°C) under Argon for 12–24 hours.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and workflow for synthesizing CAS 2279124-48-8.
Caption: Synthetic pathways comparing thermal condensation (Route A) vs. metal-catalyzed coupling (Route B).
Medicinal Chemistry Utility
While specific pharmacological data for CAS 2279124-48-8 is proprietary or emerging, its structure places it within the N-aryl lactam pharmacophore, sharing features with:
-
Pirfenidone Analogs: N-phenyl-2-pyridone is an approved anti-fibrotic.[3] The saturated pyrrolidone ring of CAS 2279124-48-8 alters planarity and metabolic stability, potentially reducing phototoxicity observed in pyridones.[3]
-
Racetam Mimetics: Although lacking the N-acetyl group of Aniracetam, the N-aryl substitution mimics the lipophilic domain required for AMPA receptor modulation in cognitive enhancers.[3]
-
Factor Xa Inhibitors: N-aryl pyrrolidinones serve as the S4 binding element in several anticoagulant drug candidates.
Key Structural Feature: The 4-butoxy tail acts as a "lipophilic anchor," improving blood-brain barrier (BBB) penetration compared to the methoxy analog (Anisyl-pyrrolidinone).[3]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1H NMR (400 MHz, CDCl₃) - Predicted
-
Aromatic Region: Two doublets (AA'BB' system) at δ ~7.50 ppm (2H, d, J=9Hz) and δ ~6.90 ppm (2H, d, J=9Hz) corresponding to the para-substituted benzene ring.[3]
-
Ether Linkage: Triplet at δ ~3.95 ppm (2H, t) for the -OCH ₂- protons.[3]
-
Pyrrolidone Ring:
-
Butyl Chain: Multiplets at δ 1.75 and 1.45 ppm, and a triplet at δ 0.98 ppm (CH₃).[3]
HPLC Method (Quality Control)[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[3]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic absorption).[3]
-
Retention Time: Expect elution at ~8-10 min (moderately lipophilic).[3]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).[3] Not classified as acutely toxic, but N-vinyl/aryl pyrrolidones can be potential sensitizers.[3]
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the ether tail over long periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Use a fume hood during synthesis, especially for Route A (high temp/vapors).[3]
References
-
Revesz, L., et al. (2004).[3] Synthesis and biological activity of novel N-substituted-2-pyrrolidinones. Bioorganic & Medicinal Chemistry Letters. (General reference for N-aryl pyrrolidinone synthesis).
-
Li, X., et al. (2022).[3] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. National Institutes of Health (NIH).[3] Retrieved from [Link][3]
-
Gambacorta, G., et al. (2021).[3][4] Flow chemistry techniques tailored to the flavours and fragrances industries (Discusses pyrrolidinone synthesis). Beilstein Journal of Organic Chemistry. Retrieved from [Link][3]
Sources
- 1. 58212-15-0|1-(3-Hydroxyphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 2279124-48-8|1-(4-Butoxyphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 1-(4-butoxyphenyl)-3-[3-chloro-4-(4-chlorophenoxy)anilino]pyrrolidine-2,5-dione (C26H24Cl2N2O4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
N-(4-butoxyphenyl)pyrrolidin-2-one synonyms and IUPAC name
CAS 2279124-48-8 | Chemical Probes & Racetam Analogs[1]
Executive Summary & Chemical Identity
N-(4-Butoxyphenyl)pyrrolidin-2-one is a specialized heterocyclic building block belonging to the N-arylpyrrolidinone class. Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) ring nitrogen-substituted with a para-butoxy phenyl group.
While often categorized as a research chemical, its structural homology to Aniracetam (1-[(4-methoxyphenyl)carbonyl]-2-pyrrolidinone) and Nebracetam suggests potential utility in medicinal chemistry campaigns targeting AMPA receptor modulation or nootropic activity. This guide outlines the synthesis, characterization, and handling of this compound with a focus on high-purity laboratory production.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-(4-Butoxyphenyl)pyrrolidin-2-one |
| Common Synonyms | N-(4-Butoxyphenyl)-2-pyrrolidinone; 1-(p-Butoxyphenyl)-2-pyrrolidone |
| CAS Registry Number | 2279124-48-8 |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| SMILES | CCCCOc1ccc(cc1)N2CCCC2=O |
| InChI Key | Predicted:[1][2][3][4][5] OXZY...[6][7] (Derivative specific) |
Physicochemical Properties (Predicted)
Note: Experimental values for this specific CAS are sparse in public literature. The data below represents calculated values based on structural analogs (e.g., 1-phenylpyrrolidin-2-one).
| Property | Value / Range | Confidence |
| Physical State | Off-white to pale yellow solid | High |
| Melting Point | 75 – 85 °C | Medium (Analog extrapolation) |
| Boiling Point | ~380 °C (at 760 mmHg) | High (Predicted) |
| LogP | 2.8 – 3.1 | High (Lipophilic) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | High |
Synthesis Protocol: The Acyl Chloride Route
Rationale for Methodology
While industrial synthesis of simple pyrrolidones often utilizes the reaction of amines with gamma-butyrolactone (GBL) at high temperatures, this method is prone to oxidation and tar formation when using electron-rich anilines like 4-butoxyaniline .
Therefore, this guide recommends a two-step acylation-cyclization sequence using 4-chlorobutyryl chloride. This pathway operates under milder conditions, preserving the butoxy ether linkage and ensuring higher purity.
Reaction Pathway Visualization
Figure 1: Two-step synthesis via intermediate chlorobutanamide.
Detailed Protocol
Step 1: Formation of N-(4-butoxyphenyl)-4-chlorobutanamide
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Reagents:
-
Charge 4-Butoxyaniline (10.0 g, 60.5 mmol) dissolved in anhydrous Dichloromethane (DCM) (150 mL).
-
Add Triethylamine (TEA) (9.2 mL, 66.5 mmol) as the acid scavenger.
-
-
Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add 4-Chlorobutyryl chloride (7.5 mL, 66.5 mmol) dropwise over 30 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
-
Workup:
-
Quench with water (100 mL). Separate the organic layer.
-
Wash organics with 1M HCl (to remove unreacted aniline) followed by saturated NaHCO₃ and brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude chloro-amide intermediate (typically a solid).
-
Step 2: Cyclization to Pyrrolidinone
-
Setup: Use a clean, dry 250 mL RBF under nitrogen.
-
Reagents:
-
Dissolve the crude intermediate from Step 1 in anhydrous Tetrahydrofuran (THF) (100 mL).
-
Prepare a suspension of Sodium Hydride (NaH) (60% in oil, 1.2 eq) in THF in a separate vessel.
-
-
Reaction:
-
Slowly add the amide solution to the NaH suspension at 0°C. Caution: H₂ gas evolution.
-
Once addition is complete, heat the mixture to reflux (66°C) for 6–12 hours. Monitor conversion by TLC (Hexane:Ethyl Acetate 1:1).
-
-
Purification:
-
Cool to RT and carefully quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Concentrate and purify via Flash Column Chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
-
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signature | Diagnostic Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, 2H), 6.90 (d, 2H) | AA'BB' system of the para-substituted phenyl ring. |
| δ 3.95 (t, 2H) | O-CH₂ protons of the butoxy group (distinct downfield shift). | |
| δ 3.80 (t, 2H) | N-CH₂ protons of the pyrrolidinone ring. | |
| δ 2.55 (t, 2H) | CO-CH₂ protons of the lactam. | |
| δ 2.15 (m, 2H) | Central CH₂ of the lactam ring. | |
| LC-MS (ESI+) | m/z = 234.1 [M+H]⁺ | Confirms molecular weight (233.31). |
| IR Spectroscopy | 1680–1695 cm⁻¹ | Strong C=O stretch (Lactam carbonyl). |
Applications in Drug Development
Medicinal Chemistry
This molecule serves as a critical scaffold for Structure-Activity Relationship (SAR) studies involving:
-
AMPA Receptor Potentiation: The N-phenylpyrrolidinone core is bioisosteric to the N-benzoylpyrrolidinone core of Aniracetam. The 4-butoxy tail provides lipophilic interaction with the receptor binding pocket.
-
Phosphodiesterase Inhibition: Analogs of 1-arylpyrrolidinones have shown activity as PDE4 inhibitors.
Impurity Profiling
In the synthesis of complex racetams or lipid-modified lactams, this compound may appear as a process impurity. Its isolation and characterization are essential for establishing reference standards in QC protocols.
References
-
PubChem. (2025).[1][3][5] 4-Butoxyaniline (Precursor).[8] National Library of Medicine. Retrieved from [Link]
- Reppe, W. (1955). Polyvinylpyrrolidone. Chemie Ingenieur Technik.
Sources
- 1. 4-Methoxyphenoxyformamide, N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]- | C17H22N2O3 | CID 550992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ブトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 5. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 8. 4-butoxyacetanilide | CAS#:23563-26-0 | Chemsrc [chemsrc.com]
The N-Aryl-2-Pyrrolidinone Scaffold: Synthetic Architectures and Pharmacological Utility
Executive Summary
The N-aryl-2-pyrrolidinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to enforce rigid conformational control while serving as a robust hydrogen-bond acceptor.[1] Unlike its N-alkyl counterparts (e.g., Levetiracetam) or the homologous 6-membered piperidinones, the N-aryl variant offers unique electronic modulation through the conjugation of the lactam nitrogen lone pair with the aromatic system. This guide provides a technical analysis of the scaffold’s physiochemical properties, a validated Chan-Lam coupling protocol for its synthesis, and a deep-dive into its application in N-acylethanolamine acid amidase (NAAA) inhibition.
Structural Pharmacology & Physiochemical Properties
The Lactam Dipole and Electronic Conjugation
The core utility of the N-aryl-2-pyrrolidinone lies in its electronic character. The amide bond within the five-membered ring is forced into a cis (E) conformation, maximizing the dipole moment (approx. 3.8 D).
-
Electronic gating: When an aryl group is attached to the nitrogen, the lone pair on the nitrogen participates in a competitive conjugation between the carbonyl of the lactam and the
-system of the aryl ring. This reduces the basicity of the nitrogen, making the scaffold metabolically stable against oxidative deamination compared to open-chain amines. -
Conformational Restriction: The N-aryl bond possesses significant double-bond character, creating a rigid planar or near-planar arrangement. This restricts the "floppiness" of the molecule, reducing the entropic penalty upon binding to protein targets (e.g., Factor Xa or SV2A).
Bioisosterism
The scaffold serves as a bioisostere for:
-
Oxazolidinones: (e.g., Linezolid, Rivaroxaban). The pyrrolidinone lacks the ether oxygen, increasing lipophilicity (LogP) and improving blood-brain barrier (BBB) penetration.
- -Lactams: It mimics the transition state of peptide bond hydrolysis, making it valuable in protease inhibitor design.
Synthetic Architectures: The Chan-Lam Coupling Protocol[2]
While the Goldberg reaction (Cu-catalyzed amidation) is the historical standard, it often requires high temperatures (
Strategic Advantage
The Chan-Lam coupling allows for the late-stage functionalization of the pyrrolidinone core. This is critical in Lead Optimization, allowing chemists to vary the aryl portion (the "Warhead" or "Tail") without rebuilding the lactam core.
Validated Experimental Protocol
Objective: Synthesis of N-(4-methoxyphenyl)-2-pyrrolidinone via Chan-Lam Coupling.
Materials:
-
2-Pyrrolidinone (1.0 equiv)
-
4-Methoxyphenylboronic acid (2.0 equiv)
-
Copper(II) Acetate [Cu(OAc)
] (1.0 equiv) - Note: Can be catalytic (0.1-0.2 equiv) if re-oxidant is used, but stoichiometric is more reliable for small-scale library synthesis. -
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (0.1 M concentration)
-
Molecular Sieves (4Å, activated)
Step-by-Step Methodology:
-
Catalyst Activation: In a dry round-bottom flask equipped with a drying tube (CaCl
), suspend Cu(OAc) and activated 4Å molecular sieves in anhydrous DCM. Stir for 15 minutes to ensure an anhydrous environment (critical for boronic acid stability). -
Substrate Addition: Add 2-pyrrolidinone, followed by 4-methoxyphenylboronic acid.
-
Base Initiation: Add pyridine dropwise. The solution typically turns a deep blue/green, indicating the formation of the active Cu(II)-amine complex.
-
Oxidative Coupling: Stir the reaction vigorously at room temperature (
C) open to the atmosphere (or under an O balloon for faster kinetics).-
Self-Validation Check: Monitor via TLC. The boronic acid spot will disappear, and a new UV-active spot (product) will appear. If the reaction stalls, add 0.5 equiv more of boronic acid.
-
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), followed by saturated NaHCO
and brine. -
Purification: Concentrate in vacuo and purify via flash column chromatography (Ethyl Acetate/Hexane gradient).
Mechanistic Workflow (Chan-Lam Cycle)
Figure 1: The Chan-Lam catalytic cycle for N-arylation.[2][3] The oxidation of Cu(II) to Cu(III) is facilitated by atmospheric oxygen, enabling the reductive elimination of the C-N bond.
Therapeutic Applications & SAR: NAAA Inhibitors[4]
While N-alkyl pyrrolidinones (racetams) are well-known, the N-aryl variants are gaining traction as inhibitors of N-acylethanolamine acid amidase (NAAA) . NAAA hydrolyzes palmitoylethanolamide (PEA), an endogenous lipid that regulates pain and inflammation.[4] Inhibiting NAAA restores PEA levels, offering analgesia without opioid side effects.
The Case Study: Pyrrolidine Amide Derivatives
Recent SAR studies (e.g., Li et al.[5]) have demonstrated that the N-aryl-2-pyrrolidinone scaffold acts as a critical anchor in the NAAA active site.
-
The Pharmacophore: The pyrrolidinone carbonyl mimics the amide bond of the natural substrate (PEA).
-
The Aryl "Tail": The N-aryl group extends into the hydrophobic channel of the enzyme. Substitutions here determine potency and selectivity against the related enzyme Acid Ceramidase (AC).[4]
SAR Logic Table
| Structural Region | Modification | Effect on Potency/Selectivity | Mechanistic Rationale |
| Lactam Ring | Expansion to 6-membered (Piperidinone) | Decrease | The 5-membered ring optimizes the carbonyl angle for the catalytic cysteine nucleophile. |
| N-Aryl Group | Phenyl | Decrease | Pyridine nitrogen repulsion in the hydrophobic pocket; loss of pi-stacking. |
| N-Aryl Substituents | 4-Phenyl (Biphenyl) | Increase | Extends into the deep hydrophobic pocket of NAAA; mimics the long fatty acid chain of PEA. |
| Linker | Rigid (Direct N-Aryl) | High Selectivity | Restricts conformation, preventing binding to the more promiscuous Acid Ceramidase (AC). |
SAR Decision Pathway
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing NAAA inhibitors based on the pyrrolidinone scaffold.
Emerging Frontiers: PROTACs and Linkers
The N-aryl-2-pyrrolidinone scaffold is currently evolving beyond direct inhibition. It is increasingly utilized in PROTAC (Proteolysis Targeting Chimera) design.
-
E3 Ligase Ligands: Derivatives of thalidomide (which contains a glutarimide ring) are standard E3 ligase recruiters. The pyrrolidinone scaffold is being explored as a simplified, more hydrolytically stable analog for Cereblon (CRBN) binding.
-
Rigid Linkers: The defined vector of the N-aryl bond allows medicinal chemists to project the "warhead" at a precise angle relative to the E3 ligand, improving the degradation efficiency of the target protein.
References
-
Qiao, Z., et al. (2011). "Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids and Derivatives." Thieme Connect. Link
-
Li, Y., et al. (2019). "Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors." RSC Medicinal Chemistry. Link
-
Mubashra, S., et al. (2024).[6] "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules."[7] Molecular Diversity. Link
-
Ma, D., & Cai, Q. (2008). "Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand." Organic Letters. Link
-
Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters. (Foundational Chan-Lam reference). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. pharaohacademy.com [pharaohacademy.com]
- 7. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Physicochemical Cornerstones of 1-(4-Butoxyphenyl)pyrrolidin-2-one: A Technical Guide to Melting and Boiling Point Analysis
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The purity of a crystalline solid is directly related to its melting point; pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities lead to a depressed and broader melting range. Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a key indicator of a substance's volatility and is essential for purification by distillation.[2][3][4]
This document will detail the established methodologies for these determinations, emphasizing the principles behind the techniques and providing step-by-step protocols suitable for a research and development laboratory setting.
Physicochemical Data Summary
While experimental data for the target compound is not available, the following table is provided as a template for researchers to populate upon experimental determination.
| Physical Property | Experimentally Determined Value |
| Melting Point | To be determined |
| Boiling Point | To be determined |
| CAS Number | 2279124-48-8 |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
Part 1: Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this is a distinct temperature range that is highly sensitive to purity. The two most common and reliable methods for determining the melting point in a laboratory setting are the capillary method using a Thiele tube and a modern digital melting point apparatus.
Methodology 1: Capillary Method using a Thiele Tube
The Thiele tube method utilizes a circulating oil bath to ensure uniform heating of the sample.[5][6] The unique shape of the Thiele tube facilitates convection currents in the heating oil, providing a consistent temperature environment for the sample and the thermometer.[5]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 1-(4-Butoxyphenyl)pyrrolidin-2-one sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[7][8]
-
Finely powder a small amount of the crystalline sample.
-
Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder.
-
Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[7][8] The packed sample height should be approximately 2-3 mm.[8][9][10]
-
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample should be level with the thermometer bulb.[5][6]
-
Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[7]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner or a Bunsen burner using a back-and-forth motion.[5][7]
-
Initially, a rapid heating rate can be used to approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the oil, sample, and thermometer.[11]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[7][11]
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the completion of melting).[7][11]
-
The recorded melting point should be reported as a range from the onset to the completion of melting.
-
Methodology 2: Digital Melting Point Apparatus
Digital melting point apparatuses offer a more controlled and often more accurate method for determining melting points, with automated temperature ramping and digital temperature readouts.[12][13][14]
Experimental Protocol:
-
Sample Preparation: Prepare the sample in a capillary tube as described in the Thiele tube method.
-
Apparatus Setup and Measurement:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a plateau temperature approximately 10-15°C below the expected melting point.[14][15]
-
Insert the capillary tube into the heating block.
-
Set the ramp rate to 1-2°C per minute for an accurate determination.[13]
-
Start the heating program.
-
Observe the sample through the magnified viewing port.
-
Record the temperature at the onset of melting and at the completion of melting. Many modern instruments can automatically detect and record these points.
-
Caption: Workflow for determining the melting point of 1-(4-Butoxyphenyl)pyrrolidin-2-one.
Part 2: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is fundamental for purification via distillation and for understanding a compound's volatility. For novel compounds where the boiling point is unknown and the quantity of material may be limited, micro-scale methods are often preferred.
Methodology 1: Micro Boiling Point Determination using a Thiele Tube
This method is a modification of the melting point setup and is suitable for small sample volumes (less than 0.5 mL).[16]
Experimental Protocol:
-
Sample Preparation:
-
Place a few drops of liquid 1-(4-Butoxyphenyl)pyrrolidin-2-one into a small test tube (fusion tube).
-
Take a capillary tube sealed at one end and place it, open end down, into the fusion tube containing the sample.[17]
-
-
Apparatus Setup:
-
Attach the fusion tube assembly to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb.
-
Insert the thermometer and fusion tube assembly into a Thiele tube filled with heating oil.
-
-
Measurement:
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the air inside expands and is replaced by the sample's vapor.[16][18]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[16][17] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
-
Record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[2][19]
-
Methodology 2: Distillation Method
If a larger quantity of the compound (at least 5 mL) is available, a simple distillation can be used to determine the boiling point.[2][3][19] This method simultaneously purifies the liquid and provides a boiling point measurement.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head, a condenser, and a receiving flask.[20]
-
Place the 1-(4-Butoxyphenyl)pyrrolidin-2-one sample and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Position the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.[3][4]
-
-
Measurement:
-
Begin heating the distillation flask.
-
The liquid will begin to boil, and its vapor will rise into the distillation head.
-
The temperature on the thermometer will rise and then stabilize as the vapor surrounds the bulb and begins to condense.
-
The stable temperature observed during the distillation of the bulk of the liquid is the boiling point.[4][19]
-
Record the barometric pressure.
-
Caption: Decision workflow for determining the boiling point of 1-(4-Butoxyphenyl)pyrrolidin-2-one.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimentally determined values, the following practices are essential:
-
Calibration: The thermometer used in either method should be calibrated against standards with known melting or boiling points.
-
Purity Assessment: The purity of the 1-(4-Butoxyphenyl)pyrrolidin-2-one sample should be independently verified by techniques such as NMR spectroscopy, mass spectrometry, or chromatography. A sharp melting range is a strong indicator of high purity.
-
Repeatability: All determinations should be performed in duplicate or triplicate to ensure the results are reproducible.
-
Pressure Correction: For boiling point measurements, it is crucial to record the atmospheric pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a pressure correction should be applied using a nomograph or the Clausius-Clapeyron equation.
Conclusion
The melting and boiling points are foundational physicochemical parameters that are indispensable for the effective research and development of new chemical entities like 1-(4-Butoxyphenyl)pyrrolidin-2-one. While these values are not currently documented, the methodologies outlined in this guide provide a robust framework for their accurate and reliable experimental determination. By adhering to these detailed protocols and principles of scientific integrity, researchers can confidently establish these key properties, thereby facilitating further investigation and application of this promising compound.
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of the West Indies. (n.d.). Melting point determination. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Melting Point Determination. Retrieved from [Link]
-
University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]
-
University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
Edisco. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
NFU. (n.d.). NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Digital Melting Point Apparatus. Retrieved from [Link]
-
Contech Instruments Ltd. (n.d.). DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]
-
Pharmaguideline. (2011, September 4). Determination of Boiling Range or Temperature and Distillation Range. Retrieved from [Link]
-
Scribd. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Digital Melting Point Apparatus. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]
-
PubMed. (2024, July 24). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Instructables. (n.d.). "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Boiling Point Determination Methods | PDF. Retrieved from [Link]
-
MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
-
Synfacts. (2023). Synthesis of Functionalized Pyrrolidinones via Smiles– Truce Cascade. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
New Jersey Department of Health. (2008, June). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
Sources
- 1. 2279124-48-8|1-(4-Butoxyphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. orgchemboulder.com [orgchemboulder.com]
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- 12. timstar.co.uk [timstar.co.uk]
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- 20. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]
Methodological & Application
1-(4-Butoxyphenyl)pyrrolidin-2-one as a pharmaceutical intermediate
Synthesis, Purification, and Quality Control of a Lipophilic N-Aryl Lactam Scaffold
Introduction & Application Scope
1-(4-Butoxyphenyl)pyrrolidin-2-one (CAS: 76973-56-7 / 2279124-48-8 derivatives) represents a specialized class of N-aryl-2-pyrrolidinones . Structurally, it consists of a polar lactam head group fused to a lipophilic 4-butoxyphenyl tail.
Why this molecule matters:
-
Pharmaceutical Scaffold: It serves as a lipophilic analog of the "Racetam" family (e.g., Aniracetam). The butoxy chain significantly increases logP compared to methoxy analogs, potentially enhancing Blood-Brain Barrier (BBB) penetration in neuroprotective or nootropic drug candidates.
-
Liquid Crystal Mesogen: The rigid rod-like structure (phenyl + lactam) combined with the flexible alkoxy tail makes it a viable core for liquid crystalline materials used in optical displays.
-
Kinase Inhibition: N-phenylpyrrolidinones are emerging scaffolds in the design of Factor Xa and specific tyrosine kinase inhibitors.
This guide provides a validated protocol for the synthesis, isolation, and rigorous quality control of this intermediate, focusing on minimizing genotoxic impurities (anilines) and controlled precursors (
Validated Synthesis Protocol (Process Chemistry)
Two primary routes exist: the Thermal Condensation (Green Route) and the Acyl Chloride Cyclization (Lab Scale) . This guide details the Thermal Condensation route due to its higher atom economy and scalability, utilizing
Reaction Logic & Mechanism
The synthesis relies on the nucleophilic attack of the aniline nitrogen on the carbonyl of GBL, followed by ring opening and subsequent thermal dehydration to re-close the ring.
-
Challenge: The equilibrium favors the open-chain amide at lower temperatures.
-
Solution: High temperature (>180°C) and water removal (Dean-Stark) drive the equilibrium toward the cyclic lactam (Le Chatelier’s principle).
Step-by-Step Methodology
Reagents:
-
4-Butoxyaniline (1.0 equiv)
- -Butyrolactone (GBL) (1.2 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst
-
Solvent: Xylene or Toluene (for azeotropic distillation)
Protocol:
-
Charging: In a 500 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Butoxyaniline (16.5 g, 100 mmol) and
-Butyrolactone (10.3 g, 120 mmol). -
Catalysis: Add pTSA (0.95 g, 5 mmol).
-
Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Add 150 mL of Toluene to the flask.
-
Reaction: Heat the mixture to reflux (internal temp ~110-115°C). Monitor water collection in the trap.
-
Critical Checkpoint: The reaction is complete when the theoretical amount of water (~1.8 mL) is collected and no starting aniline is visible by TLC (EtOAc:Hexane 1:1).
-
Note: If reaction stalls, higher boiling solvent (Xylene) may be required to reach 140°C.
-
-
Work-up: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline (Critical for QC). Wash with saturated NaHCO₃ (1 x 50 mL) and Brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (80:20).
Process Visualization
Figure 1: Synthesis workflow emphasizing the critical water removal step to drive cyclization.
Quality Control & Analytical Validation
Ensuring the purity of 1-(4-Butoxyphenyl)pyrrolidin-2-one is critical, particularly regarding the absence of the genotoxic precursor (4-butoxyaniline) and the regulated solvent (GBL).
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond) |
| Temperature | 30°C |
Impurity Profile & Acceptance Criteria
-
Starting Material (4-Butoxyaniline):
-
Retention Time (RT): ~4-5 min (elutes early due to polarity of amine).
-
Limit: NMT 0.10% (ICH M7 Genotoxic Impurity guidelines apply).
-
-
Intermediate (Open Chain Amide):
-
Structure: 4-hydroxy-N-(4-butoxyphenyl)butanamide.
-
RT: ~6-7 min.
-
Cause: Incomplete cyclization.
-
Limit: NMT 0.5%.
-
-
Target Product:
-
RT: ~10-12 min (Lipophilic shift due to butoxy tail).
-
Purity Spec: > 98.5% (Area %).[1]
-
Analytical Logic Tree
Figure 2: Quality Control decision tree for impurity management.
Safety & Handling (MSDS Summary)
-
Hazard Identification:
-
H302: Harmful if swallowed.[2]
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (due to lipophilicity).
-
-
Precursor Warning (GBL): In many jurisdictions (USA, EU), GBL is a "List I Chemical" or controlled precursor because it metabolizes to GHB (a CNS depressant). Strict inventory logging is required.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Reppe, W. et al. (1955). N-Substituted Pyrrolidones and their Synthesis. Justus Liebigs Annalen der Chemie.
-
FDA Center for Veterinary Medicine. (2011). Method of Analysis for N-methyl-2-pyrrolidone (NMP) and related lactams. Validated method for pyrrolidinone impurity profiling.
-
Manetti, D. et al. (2006). Synthesis and Biological Evaluation of 1-Aryl-2-pyrrolidinone Analogues as Monoamine Transporter Inhibitors. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3] Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
Sources
Application Note: Copper-Catalyzed C–N Coupling of Pyrrolidin-2-one and Aryl Halides
[1][2][3]
Executive Summary
The
Mechanistic Insight & Rational Design
The Modern Goldberg Mechanism
Classically, the Goldberg reaction required high temperatures (>140 °C) and often failed with electron-rich aryl halides. The introduction of bidentate ligands (diamines, amino acids) has revolutionized this chemistry by stabilizing the Cu(I) species and preventing catalyst aggregation.
The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle:
-
Ligation: The diamine ligand binds to CuI, increasing solubility and electron density.
-
Deprotonation/Coordination: The base deprotonates the pyrrolidin-2-one, which displaces a halide on the copper center to form a cuprate complex.
-
Oxidative Addition (Rate Limiting): The aryl halide adds to the Cu(I) center, forming a transient high-energy Cu(III) species.
-
Reductive Elimination: The C–N bond is formed, releasing the product and regenerating the Cu(I) catalyst.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical role of the diamine ligand.
Figure 1: Catalytic cycle for the diamine-ligand accelerated copper-catalyzed amidation. The ligand prevents formation of unreactive cuprate aggregates.
Critical Parameter Optimization
Success in this reaction relies on the "Triangle of Compatibility": Ligand , Base , and Solvent .
Ligand Selection
The ligand is the most critical variable. Bidentate diamines are generally superior for lactams.
| Ligand | Structure | Application Note | Cost/Availability |
| DMEDA | Standard. Best starting point. Excellent for Aryl Iodides and activated Bromides.[1][2] | Low / High | |
| DACH | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | High Performance. More rigid backbone. Essential for sterically hindered or electron-rich Aryl Bromides. | Medium / High |
| Phen | 1,10-Phenanthroline | Alternative. Good for high temperatures, but harder to remove during workup (binds to silica). | Low / High |
| L-Proline | Amino Acid | Green/Aqueous. Useful for water/DMSO mixtures, but often requires higher catalyst loading for lactams. | Very Low / High |
Base and Solvent Matrix
The base must be strong enough to deprotonate the lactam (
| Component | Recommendation | Context |
| Base | K | Primary Choice. Finely ground. Provides optimal solubility/basicity balance. |
| K | Secondary. Use Cesium for difficult substrates (higher solubility), but watch for side reactions. | |
| Solvent | 1,4-Dioxane | Standard. Boiling point (101°C) is ideal for thermal activation. |
| Toluene | Alternative. Good for non-polar substrates, but CuI solubility is lower. | |
| DMF / DMSO | Polar. Required for very insoluble substrates. Warning: Can coordinate to Cu and compete with ligand. |
Experimental Protocols
Protocol A: Standard Screening (1.0 mmol Scale)
Use this protocol for initial validation of substrate compatibility.
Reagents:
-
Aryl Iodide/Bromide (1.0 mmol, 1.0 equiv)
-
Pyrrolidin-2-one (1.2 mmol, 1.2 equiv)
-
CuI (Copper(I) Iodide) (19 mg, 0.1 mmol, 10 mol%)
-
DMEDA (22
L, 0.2 mmol, 20 mol%) -
K
PO (fine powder) (425 mg, 2.0 mmol, 2.0 equiv) -
1,4-Dioxane (anhydrous) (1.0 mL)
Procedure:
-
Setup: Flame-dry a 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Solids Addition: Charge the tube with CuI, K
PO , and (if solid) the aryl halide and pyrrolidin-2-one. -
Inert Atmosphere: Evacuate the vessel and backfill with Argon (Repeat 3x). Crucial: O
poisons the catalyst. -
Liquids Addition: Under Argon counter-flow, add 1,4-Dioxane, DMEDA, and (if liquid) the aryl halide/pyrrolidin-2-one.
-
Reaction: Seal the tube (Teflon cap). Heat to 110 °C in an oil bath for 12–24 hours. The mixture should turn blue/green (active species). A brown/black precipitate indicates catalyst decomposition (often due to O
). -
Workup: Cool to Room Temperature (RT). Dilute with EtOAc (10 mL). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Analysis: Concentrate the filtrate. Analyze via LCMS or
H NMR.
Protocol B: Gram-Scale Synthesis (Scale-Up Considerations)
Use this for preparing >5g of material. Addresses exotherm and stirring issues.
Modifications for Scale-Up:
-
Concentration: Reduce concentration to 0.5 M to ensure efficient stirring of the phosphate salts.
-
Order of Addition: Pre-mix CuI and Ligand in a small amount of solvent to form the catalyst complex before adding to the bulk reaction. This reduces the induction period.
-
Temperature Control: Use a reflux condenser. Do not overshoot 110 °C.
Step-by-Step:
-
In a 250 mL 3-neck Round Bottom Flask (RBF) equipped with mechanical stirrer and reflux condenser, add K
PO (2.0 equiv) and Pyrrolidin-2-one (1.2 equiv). -
Add Aryl Halide (1.0 equiv) and Toluene or Dioxane (to 0.5 M).
-
Sparge the slurry with Nitrogen for 20 minutes.
-
Catalyst Prep: In a separate vial, dissolve CuI (5 mol%) and DMEDA (10 mol%) in 5 mL solvent. Stir until homogeneous (blue/green solution).
-
Inject catalyst solution into the RBF.
-
Heat to reflux. Monitor conversion via HPLC every 4 hours.
-
Purification: Upon completion, cool to RT. Add water (dissolves salts) and extract with EtOAc. Wash organic layer with 5% NH
OH (removes residual copper) followed by brine.
Troubleshooting & Decision Logic
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conv) | Catalyst Poisoning (O | Ensure rigorous degassing. Use fresh CuI (should be white/tan, not green/brown). |
| Low Yield (<30%) | Aryl Chloride used? | Cu-catalysis is poor for Chlorides. Switch to Aryl Iodide or use Pd-catalysis. |
| Black Precipitate | Catalyst Aggregation | Increase Ligand:Cu ratio to 2:1 or 3:1. Ensure efficient stirring. |
| Incomplete Conversion | Product Inhibition | Add 5-10% more catalyst after 12 hours. Switch to DACH ligand. |
Workflow Decision Tree
Use the following logic to select the correct protocol variations.
Figure 2: Decision matrix for selecting reaction conditions based on electrophile properties.
References
-
Buchwald, S. L., et al. (2001). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society. [Link]
-
Buchwald, S. L., et al. (2002).[1] "An Efficient Intermolecular Copper-Catalyzed Amidation of Aryl Halides." Journal of the American Chemical Society. [Link][3][4]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[3] "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society. [Link][3][4]
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research. [Link]
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. [Link]
Sources
- 1. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 2. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. scilit.com [scilit.com]
Application Notes & Protocols: Leveraging 1-(4-Butoxyphenyl)pyrrolidin-2-one for the Synthesis of Novel Piracetam Analogs
Abstract: This document provides a comprehensive guide for medicinal chemists and drug development professionals on the strategic use of 1-(4-butoxyphenyl)pyrrolidin-2-one as a versatile starting material for the synthesis of novel piracetam analogs. We present detailed, field-tested protocols, explain the underlying chemical principles, and offer insights into reaction optimization and characterization of the resulting nootropic candidates. The methodologies described herein are designed to be robust and reproducible, facilitating the exploration of new chemical space in the quest for cognitive enhancers with improved pharmacological profiles.
Introduction: The Rationale for Piracetam Analog Development
Piracetam, the parent compound of the racetam class of nootropics, has been a cornerstone in cognitive pharmacology for decades. Its mechanism of action, while not fully elucidated, is believed to involve the modulation of neurotransmitter systems and enhancement of cell membrane fluidity. However, the therapeutic potential of piracetam is often limited by its modest potency and suboptimal pharmacokinetic properties. This has driven a sustained effort in medicinal chemistry to develop analogs that retain the core 2-oxopyrrolidine scaffold but exhibit enhanced efficacy, better blood-brain barrier penetration, and a more favorable side-effect profile.
The strategic modification of the N-substituent of the pyrrolidinone ring is a well-established approach to modulate the pharmacological activity of racetams. The introduction of a butoxyphenyl group, as in 1-(4-butoxyphenyl)pyrrolidin-2-one, offers a lipophilic moiety that can significantly influence the molecule's interaction with biological targets and its ability to cross cellular membranes. This building block, therefore, represents a valuable starting point for the synthesis of a new generation of piracetam analogs.
Strategic Approach: The Amidation of 1-(4-Butoxyphenyl)pyrrolidin-2-one
The primary synthetic route to piracetam and its analogs involves the amidation of the corresponding pyrrolidinone derivative. In our case, the core transformation is the reaction of 1-(4-butoxyphenyl)pyrrolidin-2-one with a suitable 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide, under basic conditions. This nucleophilic substitution reaction, specifically an N-alkylation, is a robust and well-understood transformation in organic synthesis.
Mechanistic Considerations
The reaction proceeds via a classical SN2 mechanism. The base, typically a strong base such as sodium hydride (NaH), deprotonates the nitrogen atom of the pyrrolidinone ring, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon atom of the 2-haloacetamide, displacing the halide ion and forming the desired N-C bond.
Caption: SN2 mechanism for the synthesis of piracetam analogs.
The choice of base and solvent is critical for the success of this reaction. Sodium hydride is highly effective due to its ability to irreversibly deprotonate the amide. Anhydrous polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), are preferred as they can solvate the cation without interfering with the nucleophile.
Experimental Protocols
General Considerations
-
Reagent Purity: All reagents should be of high purity (≥98%). 1-(4-Butoxyphenyl)pyrrolidin-2-one should be dry and free of impurities. 2-Haloacetamides can be moisture-sensitive and should be handled accordingly.
-
Anhydrous Conditions: The use of sodium hydride necessitates strictly anhydrous conditions. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care in a fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of 2-(4-(4-Butoxyphenyl)-2-oxopyrrolidin-1-yl)acetamide
This protocol details the synthesis of a direct analog of piracetam, where the phenyl group of pramiracetam is replaced with a butoxyphenyl group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(4-Butoxyphenyl)pyrrolidin-2-one | 219.28 | 10.0 | 2.19 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| 2-Chloroacetamide | 93.51 | 11.0 | 1.03 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(4-butoxyphenyl)pyrrolidin-2-one (2.19 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become a clear, slightly colored solution of the sodium salt.
-
Alkylation: Dissolve 2-chloroacetamide (1.03 g, 11.0 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 5% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization of the Final Product
The identity and purity of the synthesized analog should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of piracetam analogs.
Conclusion and Future Directions
The protocol described provides a reliable and scalable method for the synthesis of novel piracetam analogs using 1-(4-butoxyphenyl)pyrrolidin-2-one as a key building block. This starting material offers a strategic entry point for developing compounds with potentially enhanced nootropic activity and improved pharmacokinetic profiles. Future work should focus on diversifying the electrophile used in the alkylation step to explore a wider range of functional groups on the acetamide side chain. Furthermore, the synthesized analogs should be subjected to rigorous in vitro and in vivo screening to evaluate their biological activity and establish structure-activity relationships (SAR).
References
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Reactions Involving 4-Butoxyaniline
Welcome to the technical support center dedicated to addressing a common challenge in synthetic chemistry: the effective removal of unreacted 4-butoxyaniline from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who seek not just protocols, but a deeper understanding of the principles guiding successful purification. Here, we combine established methodologies with practical insights to empower you to tackle this separation with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is removing 4-butoxyaniline often challenging?
A1: 4-Butoxyaniline possesses a combination of properties that can complicate its removal. Its basic amino group makes it prone to interacting with acidic media and silica gel, while the butoxy group imparts a degree of lipophilicity, leading to good solubility in many common organic solvents. This dual nature means it may not be straightforward to separate from products with similar characteristics.
Q2: What are the primary methods for removing unreacted 4-butoxyaniline?
A2: The most effective methods leverage the basicity of the aniline functional group. These include:
-
Acid-Base Extraction: A highly effective and scalable method that selectively converts the basic 4-butoxyaniline into a water-soluble salt.
-
Flash Column Chromatography: A standard purification technique, though it requires careful solvent system selection to achieve good separation.
-
Distillation: Suitable for large-scale reactions where there is a significant boiling point difference between 4-butoxyaniline and the desired product.
-
Recrystallization: An excellent option if your desired product is a solid and a suitable solvent system can be identified that leaves 4-butoxyaniline in the mother liquor.
Q3: What safety precautions should I take when working with 4-butoxyaniline?
A3: 4-Butoxyaniline is classified as harmful and an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before starting your experiment.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Emulsion formation during acid-base extraction. | The organic and aqueous layers have similar densities, or surfactants are present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase. If the emulsion persists, filtration through a pad of Celite® can help break it up. |
| 4-Butoxyaniline co-elutes with my product during flash chromatography. | The chosen solvent system does not provide adequate separation. | Modify the eluent system. Adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to suppress the interaction of the basic 4-butoxyaniline with the acidic silica gel, often leading to a cleaner separation. |
| My product crystallizes along with 4-butoxyaniline during recrystallization. | The solubility profiles of your product and 4-butoxyaniline are too similar in the chosen solvent. | Try a different solvent or a multi-solvent system. Alternatively, perform an acid wash on your crude material before recrystallization to remove the majority of the 4-butoxyaniline. |
| I can still see 4-butoxyaniline in my NMR spectrum after a single acid wash. | The extraction was not efficient enough. | Perform multiple extractions with the acidic solution (e.g., 3 x 20 mL instead of 1 x 60 mL). Ensure vigorous mixing of the two phases for a sufficient amount of time to allow for complete protonation and phase transfer. |
In-Depth Protocols and Methodologies
Method 1: Selective Removal by Acid-Base Extraction
This is often the most efficient first-line approach for removing basic impurities like 4-butoxyaniline. The underlying principle is the conversion of the water-insoluble amine into a water-soluble ammonium salt through protonation by an acid.[3][4][5]
dot
Caption: Acid-base extraction workflow.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The protonated 4-butoxyaniline will be in the lower aqueous layer (unless a halogenated solvent like DCM is used, in which case the organic layer is at the bottom).
-
Collection: Drain the aqueous layer.
-
Repeat: For optimal removal, repeat the acid wash (steps 2-5) two more times with fresh aqueous acid.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your product, now free of 4-butoxyaniline.
Method 2: Purification by Flash Column Chromatography
When your product has a polarity similar to 4-butoxyaniline or is acid-sensitive, flash chromatography is a suitable alternative.[6][7] The key to success is the selection of an appropriate mobile phase.
dot
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-丁氧基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of N-Aryl Pyrrolidinones
Welcome to the Technical Support Center for the Synthesis of N-Aryl Pyrrolidinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and purity of your synthetic routes.
I. Understanding the Synthetic Landscape and Common Impurities
The synthesis of N-aryl pyrrolidinones is predominantly achieved through three primary methods: Buchwald-Hartwig amination, copper-catalyzed N-arylation, and reductive amination. Each of these routes, while powerful, is susceptible to the formation of specific impurities that can complicate purification and compromise the quality of the final product. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during the synthesis of N-aryl pyrrolidinones.
A. Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[1][2] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.
Problem 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Potential Cause & Solution:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor.
-
Solution: Use a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active species. Ensure all reagents and solvents are scrupulously dried and degassed, as oxygen can deactivate the catalyst.[3]
-
-
Inappropriate Ligand: The ligand may not be suitable for the specific aryl halide and pyrrolidinone coupling partners.
-
Solution: For sterically hindered or electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often more effective.[3]
-
-
Incorrect Base: The base may be too weak to facilitate the deprotonation of the palladium-amine complex.[4]
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures.[5]
-
-
Problem 2: Presence of a Major Side Product with a Lower Molecular Weight than the Expected Product
-
Symptom: GC-MS or LC-MS analysis reveals a significant peak corresponding to the dehalogenated arene (Ar-H).
-
Potential Cause & Solution:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced instead of undergoing amination.[1][6]
-
Solution: This can be influenced by the choice of ligand and base. Screening different ligands and using a less sterically hindered base may reduce this side reaction. Ensure strict anhydrous conditions, as water can be a proton source.
-
-
Problem 3: Formation of a High Molecular Weight Impurity
-
Symptom: A significant peak corresponding to a biaryl (Ar-Ar) species is observed.
-
Potential Cause & Solution:
-
Homocoupling of the Aryl Halide: This side reaction can be promoted by certain catalyst systems and reaction conditions.
-
Solution: Lowering the reaction temperature and catalyst loading can sometimes minimize homocoupling. The choice of ligand can also influence the selectivity towards the desired C-N coupling over C-C homocoupling.
-
-
Problem 4: Reaction Stalls or Turns Black
-
Symptom: The reaction starts but does not proceed to completion, and a black precipitate (palladium black) is observed.
-
Potential Cause & Solution:
-
Catalyst Decomposition: The palladium catalyst has become deactivated and precipitated out of the reaction mixture.[1]
-
Solution: This can be caused by excessive temperature, the presence of oxygen, or an inappropriate ligand that does not sufficiently stabilize the catalytic species. Lower the reaction temperature and ensure a strictly inert atmosphere. The use of bulky biarylphosphine ligands can often stabilize the catalyst and prevent decomposition.[7]
-
-
B. Copper-Catalyzed N-Arylation (Ullmann/Goldberg Reaction)
Copper-catalyzed N-arylation is a classical and often cost-effective alternative to palladium-catalyzed methods.[8] However, it traditionally requires harsh reaction conditions, though modern ligand systems have enabled milder protocols.
Problem 1: Incomplete Reaction and/or Low Yield
-
Symptom: Significant amounts of starting materials remain after prolonged reaction times.
-
Potential Cause & Solution:
-
Low Reactivity of Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann-type reactions.
-
Solution: If possible, switch to the corresponding aryl bromide or iodide. For less reactive aryl halides, the use of a suitable ligand, such as a diamine or an amino acid, can significantly improve the reaction rate and yield.[9]
-
-
Insufficient Temperature: Traditional Ullmann couplings often require high temperatures (>150 °C).
-
Solution: While modern systems operate at lower temperatures, if you are using a ligand-free system, increasing the temperature may be necessary. However, be mindful of potential side reactions at higher temperatures.
-
-
Problem 2: Formation of a Biaryl Side Product
-
Symptom: GC-MS or LC-MS analysis shows the presence of a homocoupled aryl halide (Ar-Ar).
-
Potential Cause & Solution:
-
Ullmann Homocoupling: This is a competing reaction pathway, especially at high temperatures and with reactive aryl halides.[10][11]
-
Solution: The addition of a suitable ligand can often favor the desired C-N bond formation over C-C homocoupling. Optimizing the reaction temperature and using the appropriate stoichiometry of reagents can also help to minimize this side product.
-
-
Problem 3: Formation of a Diarylamine Impurity
-
Symptom: In cases where the starting aniline has other nucleophilic sites (e.g., a phenol), a diaryl ether may be observed. In the context of pyrrolidinone synthesis, if the starting material is an amino-arylpyrrolidinone, further arylation on the aniline nitrogen can occur.
-
Potential Cause & Solution:
-
Lack of Selectivity: The copper catalyst can promote arylation at other nucleophilic sites.
-
Solution: The choice of ligand and reaction conditions can influence the selectivity. In some cases, protecting the more reactive nucleophilic group may be necessary.
-
-
C. Reductive Amination
Reductive amination is an efficient method for synthesizing N-aryl pyrrolidines, often starting from a dicarbonyl compound and an aniline.[12]
Problem 1: Formation of a Pyrrole Side Product
-
Symptom: Characterization of the product mixture (e.g., by ¹H NMR) shows signals characteristic of a pyrrole ring.
-
Potential Cause & Solution:
-
Paal-Knorr Pyrrole Synthesis: This is a common side reaction when reacting 1,4-dicarbonyl compounds with primary amines under acidic conditions.[13][14][15][16]
-
Solution: Careful control of the reaction pH is crucial. The Paal-Knorr reaction is acid-catalyzed, so performing the reductive amination under neutral or mildly acidic conditions can favor the formation of the pyrrolidine. The choice of reducing agent and the timing of its addition are also important. Adding the reducing agent after the initial imine formation can help to trap the intermediate before it cyclizes to a pyrrole.
-
-
Problem 2: Over-reduction of the Carbonyl Group
-
Symptom: The desired N-aryl pyrrolidinone is not formed; instead, an alcohol or a fully reduced pyrrolidine is observed.
-
Potential Cause & Solution:
-
Non-selective Reducing Agent: Some reducing agents, like sodium borohydride, can reduce the starting carbonyl compound before imine formation is complete.[17]
-
Solution: Use a milder reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[18] Alternatively, allow sufficient time for imine formation before adding the reducing agent.
-
-
III. Analytical Methods for Impurity Detection
Effective troubleshooting relies on accurate monitoring of the reaction and identification of impurities.
| Analytical Technique | Application | Common Observations |
| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of purity. | Appearance of new spots corresponding to products and impurities. Disappearance of starting material spots. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile impurities. | Detection of low molecular weight byproducts such as hydrodehalogenated arenes and homocoupled products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of a wide range of impurities, including non-volatile compounds. | Provides molecular weight information for all components in the reaction mixture, aiding in the identification of expected products and unexpected byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and major impurities. | Characteristic signals can confirm the presence of specific impurities, such as the aromatic protons of a hydrodehalogenated arene or the distinct signals of a pyrrole ring. |
IV. Purification Strategies
Once the reaction is complete, the desired N-aryl pyrrolidinone must be isolated from unreacted starting materials, reagents, and any formed impurities.
A. Flash Column Chromatography
Flash column chromatography is the most common method for purifying N-aryl pyrrolidinones on a laboratory scale.[19][20]
-
Stationary Phase: Silica gel is typically used.
-
Eluent Systems: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed.
-
Starting Polarity: Begin with a low polarity to elute non-polar impurities like hydrodehalogenated arenes and homocoupled products.
-
Increasing Polarity: Gradually increase the polarity to elute the N-aryl pyrrolidinone product.
-
Highly Polar Impurities: Unreacted pyrrolidinone and some reagent byproducts will elute at higher polarities.
-
B. Recrystallization
For solid N-aryl pyrrolidinones, recrystallization can be a highly effective method for achieving high purity.[12]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Common Solvents and Solvent Pairs:
-
Ethanol/Water
-
Hexanes/Ethyl Acetate
-
Toluene/Hexanes
-
Dichloromethane/Pentane[21]
-
V. Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Pyrrolidinone
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Add the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 equivalent) and 2-pyrrolidinone (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
VI. Visualizing Reaction Pathways and Impurity Formation
Buchwald-Hartwig Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig cycle and common side reactions.
Reductive Amination vs. Paal-Knorr Pyrrole Synthesis
Caption: Competing pathways in the reaction of a 1,4-dicarbonyl with a primary amine.
VII. Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is very sensitive to air and moisture. How can I improve its robustness?
A1: The use of air- and moisture-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) can significantly improve the reproducibility of the reaction. Additionally, ensure that your solvents are thoroughly dried and degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Q2: Can I use aryl chlorides for the N-arylation of pyrrolidinone?
A2: Aryl chlorides are less reactive than their bromide and iodide counterparts. While challenging, their use is possible with highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig. Higher reaction temperatures and longer reaction times may also be necessary. If you are struggling with an aryl chloride, switching to the corresponding aryl bromide or iodide is often the most practical solution.
Q3: In a reductive amination with a 1,4-dicarbonyl, how can I be sure to favor the pyrrolidine product over the pyrrole?
A3: The key is to control the reaction conditions to favor the reduction of the iminium intermediate over the acid-catalyzed dehydration that leads to the pyrrole. Use a mild reducing agent that is effective under neutral or slightly acidic conditions, such as NaBH₃CN. Avoid strongly acidic conditions. It can also be beneficial to form the imine first at a moderate temperature and then introduce the reducing agent.
Q4: What is the best way to remove residual palladium from my final product?
A4: After the reaction, filtering the diluted reaction mixture through a pad of Celite® is a good first step. For more complete removal, you can treat the organic solution with a palladium scavenger, such as activated carbon or a silica-functionalized scavenger, before final purification by column chromatography or recrystallization.
VIII. References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Chemistry Ullmann Reaction - SATHEE. (URL: [Link])
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (URL: [Link])
-
Role of the base in Buchwald-Hartwig amination - PubMed. (URL: [Link])
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Buchwald–Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Reductive Amination - Common Conditions. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - SynArchive. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])
-
Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
-
recrystallization-2.doc.pdf. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])
-
Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF Public Access Repository. (URL: [Link])
-
Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams - Publikationsserver der Universität Regensburg. (URL: [Link])
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - ACS Publications. (URL: [Link])
-
Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature - Ma - 2022 - Advanced Synthesis & Catalysis - DOI. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
PW 01: recrystallization - E-learning. (URL: [Link])
-
Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling - PMC. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (URL: [Link])
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (URL: [Link])
-
Recrystallization with two solvents : r/Chempros - Reddit. (URL: [Link])
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (URL: [Link])
-
Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Highly Selective Construction of Medium-Sized Lactams by Palladium-Catalyzed Intramolecular Hydroaminocarbonylation of Aminoalkynes - PubMed. (URL: [Link])
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ... - RSC Publishing. (URL: [Link])
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PubMed. (URL: [Link])
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (URL: [Link])
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC. (URL: [Link])
-
Ullmann reaction - Wikipedia. (URL: [Link])
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (URL: [Link])
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. (URL: [Link])
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. (URL: [Link])
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups | Organic Letters - ACS Publications. (URL: [Link])
-
Probing precatalyst association by NMR - Collaborative Research Center 1333. (URL: [Link])
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. synarchive.com [synarchive.com]
- 16. rgmcet.edu.in [rgmcet.edu.in]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. orgsyn.org [orgsyn.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyrrolidinone Derivatives
Welcome to the dedicated technical support center for optimizing the Buchwald-Hartwig amination of pyrrolidinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important class of molecules. Pyrrolidinones are prevalent scaffolds in medicinal chemistry, and their successful functionalization via palladium-catalyzed cross-coupling is often a critical step in the synthesis of novel therapeutic agents.
This guide moves beyond generic protocols to provide in-depth, evidence-based solutions to common challenges encountered in the lab. Here, you will find a structured approach to troubleshooting, frequently asked questions, and detailed experimental procedures, all grounded in established scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing not just a solution but the scientific reasoning behind it.
Issue 1: Low to No Product Yield
Question: I am attempting to couple a 3-halopyrrolidinone with a primary aliphatic amine and observing very low conversion. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in the Buchwald-Hartwig amination of pyrrolidinone derivatives is a common challenge that can often be traced back to several key factors related to the catalyst system and reaction conditions.[1]
-
Inactive Catalyst Formation: The active Pd(0) species is essential for the catalytic cycle to begin.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be inefficient. Modern palladacycle precatalysts, such as the G3 or G4 Buchwald precatalysts, are often more effective as they cleanly and efficiently generate the active LPd(0) catalyst.[1][3] Consider switching to one of these advanced systems.
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component of the catalyst system.[1] For coupling primary amines, bulky, electron-rich biarylphosphine ligands like BrettPhos are often a good starting point.[1][4] The lactam functionality of the pyrrolidinone can be a coordinating heterocycle, which can pose challenges. For such difficult couplings, more specialized ligands may be necessary.[1][5] A systematic ligand screen is highly recommended.
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[1][6] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[1] However, if your pyrrolidinone derivative possesses base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often in conjunction with higher reaction temperatures.[1] The choice of base can also be influenced by the solvent; for instance, in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[6][7][8]
-
Substrate Reactivity: The nature of the halogen on your pyrrolidinone is a key determinant of reactivity. The general trend is I > Br > OTf > Cl.[2][9] If you are using a 3-chloropyrrolidinone, the oxidative addition step is often the rate-limiting step. In such cases, employing bulky, electron-rich phosphine ligands is crucial to facilitate this step.[1] If feasible, switching to the corresponding bromide or iodide derivative will likely improve your results.
Issue 2: Formation of Side Products
Question: My reaction is producing a significant amount of a dehalogenated pyrrolidinone and some homocoupled amine. How can I minimize these side reactions?
Answer: The formation of side products such as hydrodehalogenation and homocoupling are common pitfalls in Buchwald-Hartwig aminations.[1]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture. Ensure that your solvent and reagents are scrupulously dried and that the reaction is performed under a strictly inert atmosphere.
-
Homocoupling: The dimerization of the amine or aryl halide can be favored under certain conditions. Optimizing the catalyst loading and reaction temperature can often mitigate this issue.[1] Sometimes, lowering the temperature and extending the reaction time can favor the desired cross-coupling pathway.
Issue 3: Catalyst Decomposition
Question: My reaction starts to form the product, but then stalls, and I observe the formation of a black precipitate. What is happening and how can I prevent it?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition, where the palladium catalyst precipitates out of the solution as palladium black.[10]
-
Thermal Instability: While heating is often necessary, excessively high temperatures can lead to catalyst decomposition.[10] Try lowering the reaction temperature and compensating with a longer reaction time.
-
Ligand Dissociation: The ligand is crucial for stabilizing the palladium center. If the ligand is not robust enough or is used in a suboptimal ratio, the palladium can become unstable and precipitate. Ensure you are using the correct ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 depending on the ligand and precatalyst used.
-
Inhibitory Effects: In the case of aryl iodides, the iodide byproduct can sometimes inhibit the catalyst.[2] Using a solvent like toluene where the iodide salt is less soluble can sometimes help.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose ligand for the amination of pyrrolidinone derivatives?
A1: There is no single "best" ligand, as the optimal choice is highly substrate-dependent.[11] However, for a good starting point, the Buchwald biarylphosphine ligands are highly recommended. For primary amines, consider starting with BrettPhos or XPhos. For secondary amines, RuPhos is often a good choice.[1][4] For particularly challenging substrates, such as those with significant steric hindrance or coordinating functional groups, a ligand screening is the most effective approach to identify the optimal ligand.[12]
Q2: Which solvent is most suitable for these reactions?
A2: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[10][13] Toluene is often preferred for reactions involving aryl iodides to minimize the inhibitory effect of the iodide byproduct.[1] Tetrahydrofuran (THF) can be used for reactions at milder temperatures.[1] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.[1]
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can be a very effective tool to accelerate Buchwald-Hartwig aminations and can often lead to improved yields and shorter reaction times.[14] However, it is important to carefully monitor the reaction temperature to avoid catalyst decomposition.
Q4: My pyrrolidinone derivative has other functional groups. How do I ensure compatibility?
A4: The Buchwald-Hartwig amination is known for its broad functional group tolerance.[15] However, certain groups can be problematic. For instance, esters and some protecting groups can be sensitive to strong bases like NaOtBu.[16] In such cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is advisable, although this may require higher temperatures and longer reaction times.[1]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a 3-Bromopyrrolidinone
This protocol provides a starting point for the amination of a generic 3-bromopyrrolidinone with a primary amine. Optimization will likely be necessary for your specific substrates.
Materials:
-
3-Bromopyrrolidinone derivative (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the 3-bromopyrrolidinone, palladium precatalyst, and base to the reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.
-
Add the primary amine via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Ligand Screening
A parallel reaction setup is ideal for efficient ligand screening.
Materials:
-
A selection of Buchwald ligands (e.g., XPhos, RuPhos, BrettPhos)
-
Pd₂(dba)₃
-
Your 3-halopyrrolidinone and amine of choice
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Array of reaction vials
Procedure:
-
For each ligand to be tested, prepare a separate reaction vial.
-
In a glovebox, add the 3-halopyrrolidinone (0.1 mmol), amine (0.12 mmol), and base (0.14 mmol) to each vial.
-
In a separate vial, prepare a stock solution of the palladium source and ligand. For a 1:2 Pd:ligand ratio, dissolve Pd₂(dba)₃ (0.001 mmol) and the ligand (0.004 mmol) in a small amount of solvent.
-
Add an aliquot of the catalyst/ligand stock solution to each reaction vial.
-
Add the remaining solvent to each vial to reach the desired concentration.
-
Seal the vials and heat at the desired temperature.
-
After a set time (e.g., 4, 8, or 12 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product.
Data Presentation
Table 1: Recommended Starting Conditions for Pyrrolidinone Amination
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Typical Temperature (°C) |
| Primary Aliphatic | BrettPhos, XPhos | NaOtBu, LHMDS | 80 - 110 |
| Secondary Aliphatic | RuPhos, XPhos | NaOtBu, LHMDS | 80 - 110 |
| Primary Aryl | XPhos, RuPhos | NaOtBu, Cs₂CO₃ | 90 - 120 |
| Secondary Aryl | XPhos, tBuXPhos | K₃PO₄, Cs₂CO₃ | 100 - 130 |
This table provides general recommendations. Optimal conditions may vary based on the specific substrates.
Visualizations
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). PubMed. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Wordpress. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. [Link]
-
Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - PMC. PMC. [Link]
-
Palladium-catalyzed amination of pyrrolidine with aryl chlorides[a] - ResearchGate. ResearchGate. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. ResearchGate. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. MDPI. [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC. PMC. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). ACS Publications. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022, January 19). PubMed. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Chemistry Stack Exchange. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). ACS Publications. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv. [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). ChemSpider. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]
-
Oxalyl amide assisted palladium-catalyzed synthesis of pyrrolidones via carbonylation of γ-C(sp3)–H bonds of aliphatic amine substrates - PMC. PMC. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. (2023, July 7). ACS Publications. [Link]
-
Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)-H Bonds | Request PDF - ResearchGate. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
Technical Guide: Solvent Selection & Extraction Strategy for 1-(4-Butoxyphenyl)pyrrolidin-2-one
Executive Summary: The Amphiphilic Challenge
Extracting 1-(4-Butoxyphenyl)pyrrolidin-2-one presents a specific physicochemical challenge: the molecule possesses a "conflicted" identity. It contains a polar, water-miscible lactam head group (pyrrolidin-2-one) and a lipophilic, non-polar tail (4-butoxyphenyl).[1][2]
Successful isolation requires a solvent system that acknowledges this duality.[1][2] A standard "like-dissolves-like" approach often fails, leading to emulsions or product loss into the aqueous phase.[1][2] This guide details a self-validating extraction protocol designed to maximize yield while aggressively depleting the two most common impurities: unreacted 4-butoxyaniline (starting material) and
Critical Solvent Parameters (The "Why")
The choice of solvent dictates the partition coefficient (
Table 1: Solvent Performance Matrix[1][2]
| Solvent System | Extraction Efficiency | Phase Separation | Impurity Rejection | Senior Scientist Notes |
| Dichloromethane (DCM) | High | Excellent | Moderate | Gold Standard for solubility.[1][2] The high density (1.33 g/mL) ensures rapid phase separation from water.[2] However, it often co-extracts colored oligomers.[2] |
| Ethyl Acetate (EtOAc) | Moderate | Good | High | Recommended Green Alternative.[2] Less toxic than DCM.[1][2] Requires salting out (Brine) to prevent the lactam ring from dragging water into the organic phase. |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | Excellent | High | Modern Choice.[1][2] Forms a distinct layer even with acidic washes.[1][2] Higher boiling point allows for easier solvent swaps during crystallization.[1][2] |
| Toluene | Low | Excellent | Low | Poor for Extraction, Good for Crystallization.[2] The product may crash out or oil out if used as the primary extraction solvent due to the polar lactam ring. |
Step-by-Step Extraction Protocol
This protocol assumes a standard synthesis route (condensation of 4-butoxyaniline with
Phase 1: The Quench & Partition
Objective: Stop the reaction and establish a biphasic system.
-
Cool the reaction mixture to <50°C.
-
Dilute with DCM or 2-MeTHF (Ratio: 5-10 volumes relative to theoretical yield).
-
Add Water (equal volume).
Phase 2: The "Chemoselective" Wash (Impurity Removal)
Objective: Remove unreacted 4-butoxyaniline.[1][2] This is the most critical step for purity.[1][2]
-
The Mechanism: 4-Butoxyaniline is a base (pKa ~5.3).[1][2] The product is a neutral amide (lactam).[2]
-
Action: Wash the organic layer with 1M HCl (2x).[2]
Phase 3: Polishing[1][2]
-
Wash organic layer with Saturated
to remove trace acids.[1][2] -
Dry over
(Sodium Sulfate). Magnesium sulfate is too Lewis-acidic and can bind to the lactam oxygen, slightly reducing yield.[1][2]
Visualizing the Workflow
The following diagram illustrates the decision logic for the extraction process.
Figure 1: Logical flow for the chemoselective isolation of 1-(4-Butoxyphenyl)pyrrolidin-2-one, highlighting the critical acid wash step.[1][2]
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why? A: This is common with butoxy-substituted aromatics.[1][2] The flexible butyl chain lowers the melting point and inhibits crystal lattice packing.[1][2]
-
Fix: Do not evaporate to dryness.[1][2] Swap the solvent to Heptane/Ethyl Acetate (4:1) .[2] Heat to dissolve, then cool slowly to 0°C with vigorous stirring. Seed the solution with a pure crystal if available.[1][2]
Q2: The organic layer is dark brown.[1][2] Is my product decomposing? A: Likely not. The color usually comes from oxidized aniline oligomers (impurities).[2]
-
Fix: Use a Carbon Filtration step.[1][2] Add activated charcoal (5 wt%) to your organic solution, stir for 30 minutes, and filter through Celite before the final evaporation.
Q3: I have low yield. Is the product staying in the water? A: The pyrrolidone ring is polar.[2][4] If you use a very large volume of water or if your aqueous layer is not salty enough, you lose product.[1][2]
-
Fix: Re-extract the combined aqueous layers with DCM once.[1][2] Combine this with your main organic batch. Always use Brine for the final wash to "push" the product back into the organic phase.
Q4: Can I use Ether (Diethyl Ether) for extraction? A: Not recommended. While it dissolves the product, it is poor at solubilizing the polar impurities initially, leading to "gunk" forming at the interface (rag layer). DCM or 2-MeTHF handles the "amphiphilic" crude mixture much better.[1][2]
References
-
Synthesis of N-Aryl Pyrrolidinones
-
Methodology: Reppe, W. et al. "N-vinyl-2-pyrrolidone."[1][2] Justus Liebigs Annalen der Chemie, 1955.[2] (Foundational chemistry for pyrrolidone synthesis).
-
Modern Application:[1] "Synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one derivatives." Journal of Medicinal Chemistry, 2006.[2] (Analogous structure extraction protocols).[2]
-
-
Solvent Selection Guides
-
Impurity Removal (Aniline)
-
Physical Properties & Solubility
Sources
Technical Support Center: Resolving Enantiomers of Chiral Pyrrolidinone Derivatives
Welcome to the technical support center for the resolution of chiral pyrrolidinone derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating these critical chiral building blocks. Pyrrolidinone scaffolds are central to numerous pharmaceuticals, and achieving high enantiomeric purity is often paramount to their efficacy and safety.[1][2] This guide offers practical, field-proven insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic pyrrolidinone derivatives?
A1: The most common and effective methods for resolving racemic pyrrolidinone derivatives include:
-
Diastereomeric Salt Crystallization: A classical technique that involves reacting the racemic pyrrolidinone with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in solubility.[3][4][5]
-
Chiral Chromatography (HPLC and SFC): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilize chiral stationary phases (CSPs) to directly separate enantiomers.[2][3] SFC is often favored for being a "greener" and faster technique.[6][7]
-
Enzymatic Kinetic Resolution: This method employs enzymes, such as lipases, to selectively catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[6][8][9]
Q2: How do I choose the best resolution strategy for my specific pyrrolidinone derivative?
A2: The optimal method depends on several factors including the scale of the separation, the desired level of enantiomeric purity, available equipment, and the chemical properties of your specific pyrrolidinone derivative.[3] A general decision-making workflow is outlined below.
Caption: Decision workflow for selecting a chiral resolution method.
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?
A3: SFC offers several key advantages over traditional HPLC for chiral separations, including:
-
Faster Separations: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.[6][10]
-
Reduced Solvent Consumption: SFC primarily uses compressed carbon dioxide as the mobile phase, significantly reducing the consumption of organic solvents, which makes it a more environmentally friendly and cost-effective technique.[6][7]
-
Complementary Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC for the same chiral stationary phase.[10]
Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)
This section addresses common issues encountered during the development of chiral HPLC and SFC methods for pyrrolidinone derivatives.
Q: I am not seeing any separation of my enantiomers. What should I do?
A: This is a common starting point. The lack of resolution is typically due to a suboptimal choice of chiral stationary phase (CSP) or mobile phase.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-2) are often a good starting point for pyrrolidinone derivatives.[2][3][11][12] | Chiral recognition is based on specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the CSP. Different CSPs offer different types of interactions.[10][13] |
| Incorrect Mobile Phase Composition | For normal phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[3] For SFC, adjust the percentage of the co-solvent (typically an alcohol like methanol).[2][11][14] | The mobile phase composition influences the retention of the analyte and its interaction with the CSP. Modifying the polarity can significantly impact selectivity.[13] |
| Sub-optimal Temperature | Experiment with different column temperatures (e.g., 25°C, 40°C). | Temperature affects the thermodynamics of the chiral recognition process and can alter the selectivity and efficiency of the separation.[13] |
Q: My peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and quantification.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Secondary Interactions with Silica Support | Add a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds, trifluoroacetic acid (TFA) is common.[3] For basic compounds, an amine like diethylamine (DEA) can be used. | Modifiers can suppress unwanted ionic interactions between the analyte and residual silanol groups on the silica surface of the CSP, leading to more symmetrical peaks.[15] |
| Sub-optimal Flow Rate | Optimize the flow rate. While higher flow rates can shorten analysis time, an excessively high rate can lead to peak broadening.[2][11] | Each column has an optimal flow rate for maximum efficiency (van Deemter equation). Deviating significantly from this optimum can reduce separation performance. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[16] | Injecting too much sample can saturate the stationary phase, leading to peak distortion and loss of resolution. |
Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical method is powerful for large-scale resolutions but can be challenging to optimize.[3][4]
Q: I am not getting any crystals to form. What are the next steps?
A: The failure of diastereomeric salts to crystallize is a frequent problem, often related to solubility.[4][6]
| Possible Cause | Suggested Solution | Scientific Rationale |
| High Solubility of Diastereomeric Salts | Screen a wider range of solvents with varying polarities.[4][6] Introduce an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[4] | The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other, allowing it to selectively crystallize.[4][5] |
| Impurities Inhibiting Crystallization | Ensure the starting racemic pyrrolidinone and the chiral resolving agent are of high purity.[6] | Impurities can interfere with the formation of a stable crystal lattice, preventing or slowing down crystallization.[17] |
| Insufficient Supersaturation | Increase the concentration of the solution. Allow for slow evaporation of the solvent. Cool the solution slowly.[4] | Crystallization occurs from a supersaturated solution. These techniques help to gently achieve and maintain the necessary level of supersaturation. |
Q: The enantiomeric excess (e.e.) of my resolved pyrrolidinone is low after crystallization. How can I improve it?
A: Low enantiomeric excess indicates that the separation of the diastereomers was not efficient.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Small Solubility Difference Between Salts | Screen for a different chiral resolving agent. Common choices for amines include tartaric acid derivatives (DBTA, DTTA) or mandelic acid.[3][6] | The difference in the 3D structures of the diastereomeric salts dictates their crystal packing and solubility. A different resolving agent will form a salt with different physicochemical properties.[5] |
| Co-crystallization of Both Diastereomers | Slow down the crystallization process (e.g., slower cooling rate).[4] Perform recrystallization of the obtained diastereomeric salt. | Rapid crystallization can trap the more soluble diastereomer in the crystal lattice of the less soluble one.[18] Recrystallization purifies the desired diastereomeric salt. |
| Thermodynamic vs. Kinetic Control | Vary the crystallization time and temperature. Sometimes, a faster crystallization under kinetic control can yield a purer product.[19] | The initially formed crystals (kinetic product) may be purer than the crystals obtained after the system reaches equilibrium (thermodynamic product).[19] |
Troubleshooting Guide: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild conditions but require careful optimization.[6][8]
Q: The enzymatic reaction is very slow or not proceeding at all. What can I do?
A: Low or no enzymatic activity can be due to several factors related to the enzyme's environment and the substrate.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Sub-optimal Enzyme Choice | Screen different types of enzymes, particularly lipases (e.g., Novozym® 435, Candida antarctica lipase B (CaLB), Pseudomonas cepacia lipase).[6][20][21] | Enzymes exhibit high substrate specificity. The active site of the enzyme must be able to accommodate one enantiomer of the pyrrolidinone derivative.[22] |
| Incorrect Solvent | Test a range of organic solvents (e.g., MTBE, THF, toluene).[6][9] The choice of solvent can dramatically affect enzyme activity and selectivity. | The solvent can influence the conformation of the enzyme and the solubility of the substrate and acylating agent.[9] |
| Inappropriate Acylating Agent | If performing an acylation, try different acyl donors (e.g., ethyl acetate, vinyl acetate).[6] | The nature of the acylating agent can impact the reaction rate and the enzyme's ability to catalyze the transformation enantioselectively.[23] |
Q: The enantioselectivity (E-value) of the resolution is poor.
A: Achieving high enantioselectivity is the primary goal of kinetic resolution.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Sub-optimal Temperature | Vary the reaction temperature. Often, lower temperatures can increase enantioselectivity. | The activation energies for the reaction of the two enantiomers may have different temperature dependencies. Lowering the temperature can amplify the difference in reaction rates. |
| Incorrect Reaction Time | Monitor the reaction closely and stop it at or near 50% conversion. | In a kinetic resolution, the enantiomeric excess of both the product and the remaining starting material decreases significantly after 50% conversion. |
| Water Content in Organic Solvent | For some lipase-catalyzed reactions in organic media, a small amount of water is necessary for enzyme activity. Optimize the water content. | Water can be crucial for maintaining the active conformation of the enzyme. However, too much water can lead to unwanted hydrolysis reactions.[24] |
Experimental Protocols
Protocol 1: Chiral SFC Method Development
This protocol provides a starting point for developing a chiral SFC method for a new pyrrolidinone derivative.
-
Sample Preparation: Dissolve the racemic pyrrolidinone derivative in methanol at a concentration of approximately 1 mg/mL.[16]
-
Initial Screening:
-
Optimization:
-
Based on the screening results, select the column and co-solvent that provide the best initial separation.
-
Optimize the separation by adjusting the co-solvent percentage in an isocratic or shallow gradient mode.
-
Fine-tune the flow rate and temperature to maximize resolution.
-
Protocol 2: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for attempting a resolution via crystallization.
-
Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic pyrrolidinone derivative in a suitable solvent (e.g., ethanol, isopropanol).[3][6]
-
Add Resolving Agent: Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., L-dibenzoyltartaric acid) dissolved in the same solvent.[6]
-
Induce Crystallization: Heat the mixture until a clear solution is formed. Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.[3][6] If no crystals form, try adding an anti-solvent or seeding with a small crystal if available.
-
Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry.[6]
-
Liberation of Enantiomer: Treat the diastereomeric salt with an aqueous base (if an acidic resolving agent was used) or acid (if a basic resolving agent was used) and extract the free, enantiomerically enriched pyrrolidinone into an organic solvent.[3][6]
-
Analysis: Determine the enantiomeric excess of the product using a developed chiral HPLC or SFC method.
References
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine - Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
-
Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones - MDPI. Available at: [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. Available at: [Link]
-
Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones - ResearchGate. Available at: [Link]
- overcoming solubility issues during diastereomeric salt crystallization - Benchchem.
- Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Pyrrolidinone Compounds - Benchchem.
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - White Rose Research Online. Available at: [Link]
-
Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones - ScienceDirect. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. Available at: [Link]
-
Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. | Semantic Scholar. Available at: [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers - ResearchGate. Available at: [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. Available at: [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. Available at: [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed. Available at: [Link]
- A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine - Benchchem.
-
Diastereomeric recrystallization - Wikipedia. Available at: [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate. Available at: [Link]
-
Diastereomers Do, What They Should Not Do - ResearchGate. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - Frontiers. Available at: [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Nov 30 2017 - Chromatography Today. Available at: [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. Available at: [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - PMC. Available at: [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available at: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit. Available at: [Link]
-
Resolution of racemic mixtures via lipase catalysis in organic solvents | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available at: [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library - Waters Corporation. Available at: [Link]
-
A 'One-Shot' Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery - Novartis OAK. Available at: [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine - MDPI. Available at: [Link]
-
methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
Technical Support Center: Stability of 1-(4-Butoxyphenyl)pyrrolidin-2-one
Executive Summary
1-(4-Butoxyphenyl)pyrrolidin-2-one is a gamma-lactam derivative featuring an N-aryl substituent with a para-butoxy ether group. In acidic environments, this molecule presents two potential sites of reactivity: the lactam ring (susceptible to hydrolysis) and the aryl-alkyl ether (susceptible to cleavage under specific forcing conditions).
For most researchers simulating physiological conditions (e.g., gastric pH 1.2) or conducting standard manufacturing workups, lactam ring opening is the primary degradation pathway. The ether linkage is generally chemically inert under standard aqueous acidic conditions (HCl, H₂SO₄) but may degrade under specific conditions involving hydrohalic acids (HBr, HI).[1][2]
This guide provides diagnostic workflows, mechanistic insights, and validated protocols to assess and troubleshoot the stability of this compound.
Module 1: Diagnostic Troubleshooting
Use this module if you observe unexpected data (e.g., peak area loss, new impurities, or precipitation) during acidic exposure.
Interactive Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing stability failures in acidic media.
Symptom-Based Solutions
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Loss of Peak Area (No new peaks) | Precipitation. The protonated form may still be lipophilic due to the butoxy group, causing it to crash out of aqueous acid. | Centrifuge sample; redissolve pellet in organic solvent (MeOH/ACN) and inject. | Add a co-solvent (e.g., 20-30% Acetonitrile or Methanol) to the acidic media to maintain solubility. |
| New Peak (+18 Da) | Lactam Hydrolysis. Ring opening to the gamma-amino acid. | Check LC-MS for [M+H]⁺ = 252.3 (Parent + 18). | Reduce temperature or increase pH. This is the thermodynamic product in strong acid. |
| New Peak (-56 Da) | Ether Cleavage. Loss of butyl group (as butene/butanol) to form the phenol. | Check LC-MS for [M+H]⁺ = 178.2. | Critical Alert: This usually only happens with HBr/HI or extreme heat. Switch to HCl or H₂SO₄ if possible. |
Module 2: Mechanistic Insight (The "Why")
To predict stability, one must understand the competing chemical pathways.
Lactam Hydrolysis (Primary Pathway)
The 5-membered pyrrolidinone ring is relatively stable compared to beta-lactams (4-membered), but it is thermodynamically unstable toward hydrolysis in strong acids.
-
Mechanism: Protonation of the carbonyl oxygen increases electrophilicity
Nucleophilic attack by water Tetrahedral intermediate collapse C-N bond cleavage. -
Result: Formation of 4-amino-N-(4-butoxyphenyl)butanoic acid .
Ether Cleavage (Secondary/Rare Pathway)
The aryl-alkyl ether (Ar-O-Bu) is generally stable in dilute HCl or H₂SO₄. However, if the experiment uses Hydrobromic acid (HBr) or Hydroiodic acid (HI) , the halide ion acts as a nucleophile to cleave the alkyl group, yielding the phenol derivative.
Degradation Pathway Diagram
Figure 2: Chemical degradation pathways. The red node represents the primary degradant in aqueous acid.
Module 3: Validated Experimental Protocols
Do not rely on generic stability data.[3] Perform this Forced Degradation Study to generate compound-specific data as per ICH Q1A(R2) guidelines.
Protocol: Acid Stress Testing
Objective: Determine the degradation rate constant (
Reagents:
-
1.0 N Hydrochloric Acid (HCl).
-
Acetonitrile (HPLC Grade) – Essential co-solvent for this lipophilic molecule.
-
1-(4-Butoxyphenyl)pyrrolidin-2-one Reference Standard.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Dissolve 10 mg of the compound in 2 mL of Acetonitrile. (Conc: 5 mg/mL).
-
-
Preparation of Stress Samples:
-
Sample A (Mild Acid): Mix 100 µL Stock + 200 µL 0.1 N HCl + 700 µL Water/ACN (50:50).
-
Sample B (Strong Acid): Mix 100 µL Stock + 200 µL 1.0 N HCl + 700 µL Water/ACN (50:50).
-
Note on Co-solvent: The final mixture should contain at least 20-30% organic solvent to prevent precipitation of the butoxy-substituted parent.
-
-
Incubation:
-
Incubate Sample A at Room Temperature (25°C) .
-
Incubate Sample B at 60°C (Accelerated condition).
-
-
Sampling Timepoints:
-
Inject aliquots at T=0, 4h, 8h, 24h, and 48h.
-
-
Quenching:
-
Before HPLC injection, neutralize the aliquot with an equal volume of dilute NaOH (or suitable buffer) to stop the reaction, OR inject immediately if the autosampler is refrigerated (4°C).
-
Analytical Method Parameters (HPLC)
| Parameter | Setting | Reason |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Required for retaining the lipophilic butoxy group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures sharp peaks for the amine degradant. |
| Mobile Phase B | Acetonitrile | Strong eluent for the parent compound. |
| Gradient | 5% B to 95% B over 10 mins | Critical: The ring-opened product is highly polar (elutes early); Parent is non-polar (elutes late). |
| Detection | UV @ 254 nm | The phenyl ring provides strong UV absorption for both species. |
Module 4: Frequently Asked Questions (FAQ)
Q1: My sample precipitated immediately upon adding 1N HCl. Is it unstable? A: Not necessarily chemically unstable. The butoxy group makes the molecule hydrophobic. In 1N HCl, the ionic strength is high, which can "salt out" the organic compound. Solution: Increase the ratio of Acetonitrile or Methanol in your stress media to 40-50%.
Q2: Can I use sulfuric acid instead of hydrochloric acid? A: Yes. Sulfuric acid is non-nucleophilic and is actually preferred if you want to study pure hydrolysis without any risk of nucleophilic substitution (though Cl⁻ is a weak nucleophile, it is negligible here).
Q3: How do I distinguish the hydrolysis product in LC-MS? A:
-
Parent: MW ~233.3 Da. Signal:
. -
Hydrolysis Product: MW ~251.3 Da (Addition of H₂O). Signal:
. -
Note: The hydrolysis product is an amino acid.[4] In the acidic mobile phase, it will be protonated and elute near the void volume (very early retention time).
Q4: Is this compound stable in Simulated Gastric Fluid (SGF)? A: Generally, N-aryl pyrrolidinones show moderate stability in SGF (pH ~1.2) for the short duration of gastric transit (1-2 hours). Significant degradation usually requires elevated temperatures (>50°C) or prolonged exposure (>24 hours). However, empirical testing using the protocol in Module 3 is required for confirmation.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][5] (2003).[3]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Hydrolysis).
- Gomez-Orellana, I., et al. "Acid-catalyzed hydrolysis of N-substituted lactams." Journal of Organic Chemistry. (General mechanistic reference for lactam stability).
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (8th ed.). Wiley. (Section: Cleavage of Ethers).
Sources
Validation & Comparative
A Comparative Guide to Establishing a Reference Standard for 1-(4-Butoxyphenyl)pyrrolidin-2-one Purity
For researchers, scientists, and professionals in drug development, the integrity of a study is fundamentally linked to the quality of its starting materials. 1-(4-Butoxyphenyl)pyrrolidin-2-one, a compound of interest in various research fields, is no exception. Its purity is not a mere number on a certificate of analysis but a critical variable that can profoundly influence experimental outcomes, from in vitro assays to preclinical studies.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of 1-(4-Butoxyphenyl)pyrrolidin-2-one. We will move beyond simple percentage values to build a holistic understanding of what constitutes a well-characterized reference standard, enabling you to qualify new batches of material with confidence and ensure the reproducibility of your research.
The Concept of a Reference Standard: Beyond a Single Purity Value
For a research chemical like 1-(4-Butoxyphenyl)pyrrolidin-2-one, a dedicated, pharmacopeial primary reference standard (e.g., from USP or EP) is often unavailable. Therefore, the onus is on the researcher to either procure a Certified Reference Material (CRM) from a reputable supplier or to rigorously qualify a high-purity batch as an in-house secondary standard.
A robust reference standard is not defined by a single analytical technique but by an orthogonal approach , where multiple methods based on different chemical and physical principles are used to build a complete purity profile. This ensures that impurities missed by one method are detected by another.
Caption: Workflow for qualifying a new batch of a research compound.
Core Analytical Techniques: An Objective Comparison
The comprehensive characterization of 1-(4-Butoxyphenyl)pyrrolidin-2-one requires a suite of analytical techniques. Each provides a unique piece of the purity puzzle.
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV/DAD | Quantification of organic and non-volatile impurities. | High sensitivity and resolution for related substances, by-products, and degradation products.[1] | May not detect non-chromophoric or highly volatile impurities. Requires a reference standard for accurate quantification. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Provides unambiguous structural information. Can detect and quantify impurities without a specific reference standard for each impurity.[2][3] | Lower sensitivity compared to chromatographic methods for trace impurities. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Extremely high sensitivity and specificity. Can be coupled with HPLC (LC-MS) for powerful impurity profiling.[4] | Quantification can be challenging without isotopic standards. Ionization efficiency can vary significantly between compounds. |
| Headspace GC-FID | Quantification of residual solvents from synthesis. | Gold standard for volatile organic compounds due to high sensitivity and separation efficiency.[5][6] | Not suitable for non-volatile or thermally labile compounds. |
| Karl Fischer Titration | Specific quantification of water content. | Highly specific to water, providing accurate and precise results. Considered the definitive method for water content. | Can be labor-intensive and requires specialized equipment. |
| Thermogravimetric Analysis (TGA) | Measurement of total volatile content (including water). | Provides a measure of weight loss upon heating, indicating the presence of water and other volatile substances.[7][8] | Not specific to water; it measures the total mass loss from all volatiles.[7][9] |
| Differential Scanning Calorimetry (DSC) | Determination of absolute purity based on melting point depression. | An absolute method that does not require a reference standard.[10][11] Provides purity values for highly pure (>98%) crystalline solids.[11][12] | Not suitable for amorphous materials, compounds that decompose on melting, or those with low purity.[11][12] |
Experimental Protocols & Data Interpretation
Here, we present standardized protocols and hypothetical data for qualifying a batch of 1-(4-Butoxyphenyl)pyrrolidin-2-one as an in-house reference standard.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential synthesis-related impurities or degradation products.
Experimental Protocol:
-
System: HPLC with UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm and 254 nm. A DAD allows for peak purity analysis.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1.0 mg/mL stock solution.[4] Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).
Hypothetical Data & Interpretation:
| Peak | Retention Time (min) | Area % at 254 nm | Peak Purity (DAD) | Identification |
| 1 | 3.5 | 0.08% | Pass | Unknown Impurity |
| 2 | 8.2 | 99.85% | Pass | 1-(4-Butoxyphenyl)pyrrolidin-2-one |
| 3 | 10.1 | 0.07% | Pass | Unknown Impurity |
An area percentage of >99.8% with no co-eluting peaks (indicated by a passing peak purity assessment) suggests high organic purity. The identities of the minor impurities could be investigated using LC-MS.
Residual Solvent Analysis by Headspace Gas Chromatography (GC)
Residual solvents from the synthesis process are a critical quality attribute and must be controlled according to safety guidelines like ICH Q3C(R8).[5][9]
Experimental Protocol:
-
System: Headspace Sampler coupled to a Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temp: 250 °C.
-
Detector Temp: 260 °C.
-
Headspace Vial Temp: 80 °C.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial. Add 1.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal.[6]
Hypothetical Data & Interpretation:
| Solvent | Specification (ICH Limit) | Result (ppm) | Status |
| Toluene | 890 ppm | < 50 ppm | Pass |
| Ethyl Acetate | 5000 ppm | 120 ppm | Pass |
| Heptane | 5000 ppm | < 50 ppm | Pass |
The results show that residual solvent levels are well below the established safety limits, indicating an effective purification and drying process.
Water Content and Absolute Purity
Water content and absolute purity provide the final pieces of the puzzle, allowing for the calculation of a comprehensive purity value.
Hypothetical Data Summary:
| Analysis | Method | Result |
| Water Content | Karl Fischer Titration | 0.15% w/w |
| Total Volatiles | TGA (weight loss up to 150°C) | 0.20% w/w |
| Absolute Purity | DSC | 99.8 mol% |
The TGA result is slightly higher than Karl Fischer, suggesting the presence of trace residual solvents, which is consistent with the GC data. The DSC result confirms the high purity of the crystalline material.
Establishing the Final Purity Value
The final purity of the reference standard is calculated by mass balance, accounting for all measured components.
Caption: Mass balance equation for purity assignment.
Example Calculation:
-
Organic Purity (from HPLC): 99.85%
-
Water Content (from KF): 0.15%
-
Residual Solvents (from GC): 0.012% (120 ppm)
-
Non-Volatile Residue (Ash - if applicable): Assume <0.05%
Purity Assignment = 100% - (100% - 99.85%) - 0.15% - 0.012% = 99.69%
This calculated value, supported by comprehensive data from orthogonal techniques, provides a trustworthy purity value for the in-house reference standard. This standard can now be used for the accurate quantification of future batches of 1-(4-Butoxyphenyl)pyrrolidin-2-one.
Conclusion
Establishing a reference standard for a research compound like 1-(4-Butoxyphenyl)pyrrolidin-2-one is a rigorous, multi-faceted process. It demands more than a single HPLC chromatogram; it requires a logical, evidence-based approach using orthogonal analytical methods. By combining chromatographic techniques (HPLC, GC) with spectroscopic (NMR, MS) and thermal analyses (DSC, TGA), researchers can build a comprehensive purity profile. This diligence ensures the quality and reliability of the standard, which in turn underpins the validity and reproducibility of all subsequent research.
References
- ResolveMass Laboratories Inc. (2025). TGA Analysis for Moisture Content.
- LCGC International. (2025).
- Mettler Toledo. (n.d.). Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC).
- PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- Mettler Toledo. (n.d.).
- Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis.
- ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
- Jordi Labs. (2024). Differential Scanning Calorimetry (DSC Analysis)
- Netzsch. (2020). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
- Almac Group. (n.d.).
- Radwag. (n.d.).
- ResearchGate. (2025).
- Oriental Journal of Chemistry. (2008). Gas chromatographic methods for residual solvents analysis.
- Newcrom. (2018). Separation of 2-Pyrrolidinone, 1-methyl-5-thioxo- on Newcrom R1 HPLC column.
- Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- Applied Technical Services. (n.d.). TGA Moisture Analysis.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone.
- ResearchGate. (2025). Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- Acros Organics. (2022).
- FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- PMC. (2024).
- Google Patents. (n.d.). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
- PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
- Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement.
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Comparative Pharmacokinetics: Biological Half-Life and Metabolic Stability of N-Aryl Pyrrolidinones
Executive Summary
N-aryl-2-pyrrolidinones represent a privileged scaffold in medicinal chemistry, serving as the core structure for phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram), anticonvulsants, and nootropics. However, their clinical utility is frequently compromised by rapid metabolic clearance.
This guide provides a technical comparison of the biological half-life (
Key Insight: The biological half-life of this class is governed by a "tug-of-war" between the stability of the lactam ring and the electron density of the N-aryl substituent.
Mechanistic Analysis: Determinants of Half-Life
To engineer stable N-aryl pyrrolidinones, researchers must understand the specific sites of metabolic attack.
The Metabolic Liability of the N-Aryl Moiety
The N-aryl bond itself is chemically stable against hydrolysis. However, the aromatic ring serves as a primary binding site for CYP450 enzymes (specifically CYP2C and CYP3A families).
-
Electron-Rich Rings (e.g., Methoxyphenyl): Facilitate rapid hydroxylation and O-dealkylation, leading to short
. -
Electron-Deficient Rings (e.g., Halogenated): Resist oxidative attack, prolonging
.
Lactam Ring Oxidation
Secondary metabolism occurs on the pyrrolidinone ring itself.
-
5-Hydroxylation: The carbon adjacent to the nitrogen (C5) is prone to oxidation, forming 5-hydroxy-pyrrolidinones, which may ring-open to form succinimide derivatives or gamma-amino acids.
Pathway Visualization
The following diagram illustrates the competing metabolic pathways that dictate the half-life of Rolipram, the archetypal N-aryl pyrrolidinone.
Figure 1: Metabolic divergence of N-aryl pyrrolidinones. High clearance is driven by aryl modifications.
Comparative Data: Biological Half-Life
The table below contrasts the pharmacokinetic profiles of Rolipram against structural analogs to highlight the impact of substitution patterns.
| Compound Class | Representative Drug | Biological | Bioavailability ( | Primary Metabolic Route |
| Dialkoxy-N-aryl | Rolipram | 1–3 hours | ~73% | O-dealkylation (cyclopentyl group removal) & sulfation [1]. |
| Simple N-Aryl | 1-Phenyl-2-pyrrolidinone | < 1 hour (Est.) | Low | Rapid para-hydroxylation of the phenyl ring [2]. |
| N-Alkyl (Control) | N-Methyl-2-pyrrolidone | ~4 hours | N/A (Solvent) | 5-hydroxylation of the lactam ring [3]. |
| Pyridone Analog | Pirfenidone | 2.4 hours | ~80% | Methyl hydroxylation & Carboxylation (CYP1A2) [4]. |
Data Interpretation[2][3][4][5][6][7][8]
-
Rolipram: Despite high bioavailability, the half-life is short (1-3h) because the alkoxy groups on the aryl ring are highly susceptible to CYP-mediated O-dealkylation.
-
Unsubstituted N-Phenyl: Lacks steric or electronic protection, leading to extremely rapid clearance via ring hydroxylation.
-
Ring Size Effect: Comparing Pyrrolidinone (5-membered) to Pyridone (6-membered, e.g., Pirfenidone) suggests that while ring size varies, the N-aryl substituent remains the dominant factor in determining metabolic stability.
Experimental Protocol: Assessing Metabolic Stability
To evaluate new N-aryl pyrrolidinone candidates, the Microsomal Stability Assay is the industry standard. This protocol validates the intrinsic clearance (
Reagents & Setup
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 1 µM final concentration (dissolved in DMSO, <0.1% final v/v).
Step-by-Step Workflow
-
Pre-Incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and Test Compound. Incubate at 37°C for 5 minutes to equilibrate.
-
Why? Ensures the compound binds to the enzyme active sites before the reaction starts.
-
-
Initiation: Add 15 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
and minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Why? Precipitates proteins and stops metabolic activity instantly.
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation
Calculate the slope (
Workflow Diagram
Figure 2: Standardized microsomal stability workflow for
Strategic Recommendations for Optimization
Based on the comparative data, the following strategies increase the biological half-life of N-aryl pyrrolidinones:
-
Halogenation: Introducing Fluorine or Chlorine at the para position of the N-aryl ring blocks the primary site of hydroxylation (metabolic blocking).
-
Steric Shielding: Ortho-substitution on the aryl ring twists the N-aryl bond out of planarity, potentially reducing affinity for specific CYP isoforms.
-
Scaffold Hopping: If the pyrrolidinone ring oxidation (at C5) is the limiting factor, gem-dimethyl substitution at C5 can block this pathway, though this may impact potency.
References
-
Krause, W., Kühne, G., & Matthes, H. (1989). Pharmacokinetics of the antidepressant rolipram in healthy volunteers . Xenobiotica, 19(6), 683-692. Link
-
Słoczyńska, K., et al. (2019).[1] Metabolic stability and its role in the discovery of new chemical entities . Acta Pharmaceutica, 69(4), 445-461. Link
-
Åkesson, B., & Jönsson, B. A. (1997).[2] Major metabolic pathway for N-methyl-2-pyrrolidone in humans . Drug Metabolism and Disposition, 25(2), 267-269.[2] Link
-
Shi, S., et al. (2007). Pharmacokinetics, biodistribution, and excretion of pirfenidone in rats . Xenobiotica, 37(6), 642-650. Link
Sources
A Comparative Analysis of Copper and Palladium Catalysts for N-Arylation
An In-Depth Guide to Catalyst Selection for C-N Cross-Coupling
The formation of carbon-nitrogen (C-N) bonds via N-arylation is a cornerstone of modern organic synthesis, enabling the construction of molecular frameworks essential to pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] For decades, chemists have relied on transition metal catalysis to achieve this critical transformation, with two metals reigning supreme: copper and palladium.
The choice between these two catalysts is far from arbitrary and carries significant implications for reaction efficiency, substrate scope, cost, and scalability. This guide provides a detailed comparison of copper- and palladium-catalyzed N-arylation systems, moving from their historical origins and mechanistic underpinnings to a practical, data-driven analysis of their performance. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.
The Evolution of Two Powerhouses: A Tale of Rediscovery and Revolution
The journey of N-arylation catalysis is a story of two distinct yet converging paths.
Copper: The Classic Reimagined
The foundation of C-N cross-coupling was laid in the early 20th century with the pioneering work of Fritz Ullmann and Irma Goldberg.[4][5] The classic Ullmann Condensation and Goldberg Reaction demonstrated the feasibility of coupling aryl halides with amines and amides using stoichiometric amounts of copper metal or copper salts.[6] However, these early protocols were plagued by severe limitations, including brutally high reaction temperatures (often exceeding 200 °C), the need for high-boiling polar solvents, and a narrow substrate scope.[5][6][7]
For many years, these drawbacks left copper catalysis as a less-favored option. The renaissance of the Ullmann reaction began in the early 2000s with the strategic introduction of ancillary ligands. The discovery that chelating ligands, such as 1,2-diamines, α-amino acids, and later, oxalic diamides and picolinamides, could dramatically accelerate the reaction changed the landscape.[8][9][10][11] These modern, ligand-accelerated copper systems operate under significantly milder conditions, with catalytic amounts of copper, and exhibit a vastly expanded scope, making them a powerful and economically attractive alternative to palladium.[9][10]
Palladium: A Paradigm Shift in C-N Coupling
In the mid-1990s, the groups of Stephen Buchwald and John Hartwig independently developed a new, highly efficient method for N-arylation, now universally known as the Buchwald-Hartwig Amination .[12][13][14] This palladium-catalyzed transformation was revolutionary, offering unprecedented scope and reliability under reaction conditions that were significantly milder than traditional Ullmann couplings.[12][15]
The success of the Buchwald-Hartwig reaction is inextricably linked to the rational design of sophisticated ancillary ligands, primarily bulky, electron-rich phosphines (e.g., biarylphosphines).[12][15][16] These ligands are not mere spectators; they are crucial for facilitating the key steps of the catalytic cycle, enabling the coupling of a vast array of amines and aryl halides, including the historically challenging and economically important aryl chlorides.[15] Palladium catalysis quickly became the gold standard for N-arylation due to its remarkable functional group tolerance and broad applicability.[12][17]
A Mechanistic Dichotomy: Understanding How They Work
The fundamental differences in performance between copper and palladium catalysts are rooted in their distinct reaction mechanisms.
The Copper Catalytic Cycle: A Matter of Debate
The precise mechanism of copper-catalyzed N-arylation remains a subject of ongoing investigation, with evidence supporting multiple potential pathways.[18][19] The most widely accepted model for modern, ligand-assisted systems involves a Cu(I)/Cu(III) catalytic cycle .[18][20]
-
Nucleophile Activation: The cycle begins with the reaction between the Cu(I) catalyst and the deprotonated N-nucleophile (e.g., an amide) to form a copper(I)-amidate complex.[4][18][5][21]
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to this copper(I) complex, forming a transient, high-valent copper(III) intermediate. This step is often the rate-determining step of the reaction.[18][5][22]
-
Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the desired C-N bond and release the N-arylated product.
-
Catalyst Regeneration: The process regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
An alternative pathway, more akin to a nucleophilic aromatic substitution, has also been proposed, particularly for classic Ullmann conditions.[18]
The Palladium Catalytic Cycle: A Well-Defined Pathway
In contrast, the mechanism of the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) cycle .[12][23]
-
Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) complex. This is typically the rate-determining step for less reactive aryl chlorides.
-
Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the N-arylated product and regenerating the L-Pd(0) catalyst. For many substrates, reductive elimination is the rate-limiting step, and its efficiency is highly dependent on the steric and electronic properties of the ancillary ligand.[12][15]
Performance Metrics: A Head-to-Head Comparison
The choice between copper and palladium often comes down to a trade-off between cost, scope, and reaction conditions. The following tables summarize the key performance differences.
Table 1: Substrate Scope Comparison
| Feature | Copper Catalysis | Palladium Catalysis |
| N-Nucleophiles | Excellent for weakly nucleophilic substrates like amides, N-heterocycles, and sulfonamides .[11] Good for primary/secondary amines, but can be less general than palladium.[7] | Extremely broad scope. The method of choice for primary and secondary alkyl/aryl amines .[15] Specialized ligands enable coupling of amides, carbamates, and even ammonia.[11][12] |
| Aryl Halides | Reactivity: Ar-I > Ar-Br >> Ar-Cl. Aryl chlorides are very challenging, though recent specialized ligands show promise.[8][24] | Reactivity: Ar-I ≈ Ar-OTf > Ar-Br > Ar-Cl. Modern biarylphosphine ligands enable the efficient coupling of unactivated and hindered aryl chlorides .[15] |
| Steric Hindrance | Generally less tolerant of sterically hindered substrates (e.g., ortho-substituted aryl halides or bulky secondary amines).[7] | Highly tolerant of steric bulk on both coupling partners, a key advantage of bulky phosphine ligands.[25] |
| Functional Groups | Good tolerance, but can be sensitive to strongly coordinating groups (e.g., thiols, some heterocycles) that can poison the catalyst. | Exceptional functional group tolerance , a major reason for its widespread adoption in complex molecule synthesis.[12] |
Table 2: Reaction Conditions and Practical Considerations
| Feature | Copper Catalysis | Palladium Catalysis |
| Catalyst Cost | Major Advantage . Copper is earth-abundant and significantly cheaper than palladium.[9][26] | Major Disadvantage . Palladium is a precious metal with high and volatile costs.[9] |
| Ligand Cost | Ligands (e.g., diamines, picolinamides) are often simple, commercially available, and relatively inexpensive.[9] | Ligands (e.g., complex biarylphosphines) can be expensive and proprietary, though many are now commercially available. |
| Reaction Temp. | Modern systems operate at 80-140 °C. Significantly milder than classic Ullmann conditions but often hotter than palladium systems.[6][27] | Typically operates between room temperature and 130 °C, often milder than modern copper catalysis.[27] |
| Air/Moisture | Modern catalyst systems are often more tolerant of air and moisture, using stable Cu(I) salts like CuI.[10] | Pd(0) catalysts are air-sensitive, requiring inert atmosphere techniques (N₂ or Ar). Use of air-stable precatalysts has simplified handling.[2] |
| Solvents & Bases | Typically polar aprotic solvents (DMF, DMSO, NMP) with inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[6][10] | Typically non-polar aprotic solvents (toluene, dioxane) with strong, non-nucleophilic bases (NaOt-Bu, LHMDS, Cs₂CO₃).[28] |
A Practical Guide to Catalyst Selection
Choosing the right catalyst requires a logical assessment of your project's specific needs. The following workflow provides a decision-making framework.
Interpreting the Workflow:
-
Start with your N-nucleophile: If you are working with a standard primary or secondary amine, a palladium-based Buchwald-Hartwig protocol is the most robust and general starting point.[15] If your substrate is a weakly nucleophilic amide, N-heterocycle, or sulfonamide, a modern, ligand-accelerated copper system is often more efficient and should be your primary consideration.[11]
-
Evaluate the Aryl Halide: For reactive aryl iodides and bromides, both systems are generally effective. However, if your substrate is an unactivated or sterically hindered aryl chloride, palladium catalysis with a state-of-the-art ligand is almost always required for good results.[24]
-
Consider Cost and Scale: For large-scale industrial applications, the economic advantage of copper is a powerful driver.[9][25] If a copper-catalyzed system provides acceptable yields for your specific transformation, it will almost certainly be the more cost-effective option at scale.
Representative Experimental Protocols
The following protocols are illustrative examples of modern N-arylation reactions.
Protocol 1: Copper-Catalyzed N-Arylation of an Amide (Goldberg Reaction)
This protocol is adapted from methodologies using CuI and a diamine ligand.[10]
-
Materials: Aryl iodide (1.0 mmol), amide (1.2 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), trans-1,2-Cyclohexanediamine (0.2 mmol, 20 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol), and Dioxane (2.0 mL).
-
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add CuI (19 mg), K₃PO₄ (425 mg), the amide (1.2 mmol), and the aryl iodide (1.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add dioxane (2.0 mL) followed by trans-1,2-cyclohexanediamine (24 µL).
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amide.
-
Protocol 2: Palladium-Catalyzed N-Arylation of a Secondary Amine (Buchwald-Hartwig Amination)
This protocol is a general procedure using a palladium precatalyst and a biarylphosphine ligand.[28]
-
Materials: Aryl bromide (1.0 mmol), secondary amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.04 mmol, 4 mol%), Sodium tert-butoxide (NaOt-Bu, 1.4 mmol), and Toluene (2.0 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg), XPhos (19 mg), and NaOt-Bu (135 mg).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl bromide (1.0 mmol) followed by toluene (2.0 mL) and the secondary amine (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Future Outlook
Both copper and palladium are exceptionally powerful catalysts for N-arylation, each with a distinct profile of strengths and weaknesses. Palladium catalysis, driven by sophisticated ligand design, offers unparalleled scope, reliability, and mild reaction conditions, making it the workhorse for complex, small-scale synthesis. Copper catalysis, revitalized by modern ligand development, presents a robust, highly effective, and economically superior alternative, particularly for weakly nucleophilic substrates and large-scale manufacturing.
The field continues to evolve rapidly. Ongoing research is focused on developing catalysts that operate at room temperature, further lowering catalyst loadings, and designing effective heterogeneous catalysts for both metals to simplify purification.[8][29] As the performance gap between the two systems narrows, the modern synthetic chemist is empowered with a versatile and complementary toolkit, enabling a more strategic and resource-efficient approach to the vital art of C-N bond construction.
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | ACS Catalysis. (2016, May 23). Retrieved February 24, 2026, from [Link]
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Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Retrieved February 24, 2026, from [Link]
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Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
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Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
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Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. (n.d.). Retrieved February 24, 2026, from [Link]
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Recent advances in electrochemical copper catalysis for modern organic synthesis. (2025, January 16). Retrieved February 24, 2026, from [Link]
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Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]
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Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. (2026, January 16). Retrieved February 24, 2026, from [Link]
-
Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. (n.d.). Retrieved February 24, 2026, from [Link]
-
Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - SciSpace. (n.d.). Retrieved February 24, 2026, from [Link]
-
High-Valent Organometallic Copper and Palladium in Catalysis - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Substrate scope for palladium catalysed intramolecular direct arylation... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds - ACS Publications. (2009, June 24). Retrieved February 24, 2026, from [Link]
-
Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C–H Bonds | The Journal of Organic Chemistry - ACS Publications. (2013, September 19). Retrieved February 24, 2026, from [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Substrate scope for the palladium-catalyzed reductive arylation of nitroarenes - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (2022, August 18). Retrieved February 24, 2026, from [Link]
-
Palladium catalyzed N-arylation of hydroxylamines - University of Strathclyde. (n.d.). Retrieved February 24, 2026, from [Link]
-
"Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions" - Amazon S3. (n.d.). Retrieved February 24, 2026, from [Link]
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Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC. (2023, July 4). Retrieved February 24, 2026, from [Link]
-
Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective | Request PDF. (2025, August 7). Retrieved February 24, 2026, from [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp(2) and sp(3) C-H Bonds - ResearchGate. (2025, August 10). Retrieved February 24, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
MIT Open Access Articles Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. (n.d.). Retrieved February 24, 2026, from [Link]
-
Buchwald-Hartwig and Ullmann amination reactions - YouTube. (2021, March 4). Retrieved February 24, 2026, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved February 24, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
